4-Bromo-3-fluorobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCJLZDBTNZHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619832 | |
| Record name | 4-Bromo-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759427-20-8 | |
| Record name | 4-Bromo-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-fluorobenzamide (CAS 759427-20-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of 4-Bromo-3-fluorobenzamide. It is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Core Properties
This compound is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine and a fluorine atom on the benzene ring, offers unique electronic properties and multiple reaction sites for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 759427-20-8 | N/A |
| Molecular Formula | C₇H₅BrFNO | [1][2] |
| Molecular Weight | 218.03 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| Melting Point | 118-120 °C | [4] |
| Boiling Point (Predicted) | 261.7 ± 30.0 °C | N/A |
| Density (Predicted) | 1.696 ± 0.06 g/cm³ | N/A |
| Solubility | Good solubility in polar aprotic solvents like DMF and DMSO. Water solubility is approximately 0.3 mg/mL at 25°C. | [4] |
Synthesis and Purification
The primary synthetic route to this compound involves the amidation of 4-bromo-3-fluorobenzoic acid. A common and efficient method utilizes thionyl chloride to activate the carboxylic acid, followed by reaction with ammonia.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromo-3-fluorobenzoic acid.
Materials:
-
4-bromo-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, as a base)
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-fluorobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.[1]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Amidation
-
Dissolve the crude 4-bromo-3-fluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
In a separate flask, prepare a solution of aqueous ammonia.
-
Cool the acyl chloride solution in an ice bath.
-
Slowly add the aqueous ammonia solution to the stirred acyl chloride solution. An exothermic reaction will occur, and a precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.
Work-up and Purification:
-
Filter the solid product and wash it with cold water to remove any ammonium chloride.
-
The crude product can be further purified by recrystallization or column chromatography.
Purification Protocol: Recrystallization
Solvent Selection: A common solvent system for the recrystallization of benzamides is a mixture of ethanol and water or acetone and hexane.[5] The ideal solvent will dissolve the compound when hot but not at room temperature.[3]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered to remove the charcoal and colored impurities.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Analytical Characterization
The structure and purity of this compound are confirmed by various spectroscopic methods.
Table 2: Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The amide protons will appear as broad singlets. |
| ¹³C NMR | Aromatic carbons will appear in the region of δ 110-160 ppm. The carbonyl carbon of the amide will appear further downfield (δ ~165-170 ppm). |
| FTIR | Characteristic peaks for the N-H stretch of the amide (two bands in the region of 3100-3500 cm⁻¹ for a primary amide), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Br and C-F stretches at lower wavenumbers. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[6][7] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹H NMR (Expected): The aromatic region will display complex splitting patterns due to the presence of both bromine and fluorine substituents. The protons on the amide group will typically appear as two broad singlets due to restricted rotation around the C-N bond.
-
¹³C NMR (Expected): The spectrum will show seven distinct carbon signals. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F). The carbon attached to the bromine will also be identifiable. The carbonyl carbon will be the most downfield signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretching: Two distinct bands are expected for the primary amide N-H stretches, typically in the range of 3400-3100 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the amide carbonyl stretch is expected around 1650 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: Around 1400 cm⁻¹.
-
C-F and C-Br Stretching: These will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[8]
Applications and Biological Relevance
This compound is a key intermediate in the synthesis of various biologically active molecules.[9]
Role in Drug Discovery
This compound serves as a scaffold for the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[4] The presence and position of the bromo and fluoro substituents are crucial for creating a favorable electronic environment for binding to monoamine transporters.[4]
A typical in-vitro screening process to evaluate the potential of this compound or its derivatives as monoamine reuptake inhibitors would involve the following steps:
Chemical Biology and Materials Science
In chemical biology, this compound can be utilized as a photoaffinity label for studying protein-protein interactions.[4] In materials science, it serves as a building block for creating nonlinear optical materials.[4]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to use local exhaust ventilation, nitrile gloves, and safety glasses with side shields when handling this compound.[4]
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression from a carboxylic acid to an amide via an activated intermediate.
This technical guide provides a foundational understanding of this compound. For more detailed and specific applications, researchers are encouraged to consult the primary literature.
References
- 1. 4-BROMO-3-FLUORO-N,N-DIMETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. scienceopen.com [scienceopen.com]
- 8. youtube.com [youtube.com]
- 9. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
4-Bromo-3-fluorobenzamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-3-fluorobenzamide, a key intermediate in pharmaceutical and materials science research.
Core Compound Data
This compound is a substituted benzamide derivative with applications in the development of bioactive compounds and functional materials.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO | [2][3] |
| Molecular Weight | 218.02 g/mol | [3] |
| CAS Number | 759427-20-8 | [2][3][4] |
| Appearance | Off-white solid | [5] |
| Melting Point | 118-120 °C | [5] |
| Solubility | Water: ~0.3 mg/mL at 25°C. Good solubility in DMF and DMSO. | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved from its corresponding carboxylic acid, 4-Bromo-3-fluorobenzoic acid. A general two-step experimental protocol is outlined below. This process involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.
Part 1: Synthesis of 4-Bromo-3-fluorobenzoyl chloride
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Bromo-3-fluorobenzoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the suspension at room temperature.
-
The reaction mixture is then gently refluxed for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-Bromo-3-fluorobenzoyl chloride, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
Materials:
-
4-Bromo-3-fluorobenzoyl chloride
-
Ammonium hydroxide (aqueous solution) or ammonia gas
-
Anhydrous inert solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring vessel
-
Ice bath
Procedure:
-
Dissolve the crude 4-Bromo-3-fluorobenzoyl chloride in an anhydrous inert solvent and cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonium hydroxide to the cooled solution with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.
-
The reaction is typically exothermic. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting precipitate (the product) is collected by filtration.
-
The solid is washed with cold water and a small amount of cold solvent to remove impurities.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Logical Synthesis Pathway
The following diagram illustrates a plausible synthetic route for this compound starting from 4-Bromo-3-fluorobenzoic acid.
Caption: Synthetic pathway for this compound.
Applications in Research and Development
This compound serves as a versatile building block in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Intermediates: It is utilized in the synthesis of various bioactive compounds, playing a role in the development of potential drugs for neurological disorders and cancer.[2]
-
Medicinal Chemistry: The compound acts as a scaffold for developing dual serotonin-norepinephrine reuptake inhibitors, which have shown antidepressant efficacy in preclinical models.[5]
-
Chemical Biology: It can function as a photoaffinity label for investigating protein-protein interactions.[5]
-
Materials Science: Derivatives of this compound are used in the creation of nonlinear optical materials.[5]
-
Organic Synthesis: The presence of bromo and fluoro substituents makes it a valuable component for constructing complex molecules through cross-coupling reactions.[2]
References
- 1. This compound [myskinrecipes.com]
- 2. 4-BROMO-3-FLUORO-N,N-DIMETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Physicochemical Properties of 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and solubility of 4-Bromo-3-fluorobenzamide (CAS No. 759427-20-8), a key intermediate in pharmaceutical and materials science research. This document details its physical properties, provides comprehensive experimental protocols for their determination, and presents logical workflows for analysis.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below, providing a baseline for its handling, formulation, and application in research and development.
Quantitative Data Summary
| Property | Value | Units | Conditions |
| Melting Point | 118-120 | °C | Ambient Pressure |
| Water Solubility | ~0.3 | mg/mL | 25 °C |
| Solvent Class | Solvent Examples | Solubility Profile |
| Polar Aprotic | DMF, DMSO | Good |
Experimental Protocols
Accurate determination of melting point and solubility is crucial for compound characterization. The following are detailed standard operating procedures for these measurements.
Melting Point Determination (Capillary Method)
This method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.[1]
-
Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.
-
Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[1][2] The packed sample height should be 2-3 mm.[1]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[1][2]
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (118 °C).[1]
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[1]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow, within 1-2 °C.[2]
-
Solubility Determination (Qualitative and Semi-Quantitative)
This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, methanol, DMSO, DMF)
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure for Qualitative Assessment:
-
Add approximately 25 mg of this compound to a small test tube.[3]
-
Add 0.75 mL of the chosen solvent in small portions.[3]
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[3][4]
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent under these conditions. If it remains undissolved or only partially dissolves, it is considered insoluble or sparingly soluble.
-
This process can be systematically followed using a flow-based approach as depicted in the solubility scheme diagram below.
Procedure for Semi-Quantitative Assessment in Water:
-
Prepare a saturated solution of this compound in water at a controlled temperature (e.g., 25 °C) by adding an excess of the compound to a known volume of water and stirring until equilibrium is reached.
-
Carefully filter the solution to remove any undissolved solid.
-
A known volume of the clear filtrate is then taken, and the solvent is evaporated.
-
The mass of the remaining solid is measured, allowing for the calculation of solubility in mg/mL.
Visualized Workflows and Schemes
To further aid in the understanding of the experimental processes, the following diagrams have been generated using Graphviz.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-3-fluorobenzamide. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predictive models based on established NMR principles and data from analogous structures to offer a comprehensive spectroscopic profile. This document is intended to assist researchers in the identification, characterization, and quality control of this compound and related compounds in a drug discovery and development context.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are generated based on established substituent effects on the chemical shifts of aromatic compounds and computational NMR prediction algorithms. The numbering of the atoms for spectral assignment is shown in the molecular structure diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and a broad signal for the amide protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.85 | dd | J(H,F) = ~8.5, J(H,H) = ~2.0 |
| H-5 | 7.65 | t | J(H,H) = ~8.0 |
| H-6 | 7.95 | dd | J(H,H) = ~8.0, J(H,H) = ~2.0 |
| -NH₂ | 7.5 - 8.5 | br s | - |
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
-
H-6: This proton is ortho to the electron-withdrawing amide group and is expected to be the most deshielded aromatic proton. It will likely appear as a doublet of doublets due to coupling with H-5 and a smaller coupling to the fluorine atom.
-
H-2: This proton is ortho to the fluorine atom and will show a characteristic doublet of doublets due to coupling with the adjacent fluorine and H-6.
-
H-5: This proton is expected to appear as a triplet due to coupling with the adjacent H-6 and the fluorine atom.
-
-NH₂: The amide protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals. The chemical shifts are referenced to TMS at 0 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~135 |
| C-2 | ~115 (d, ¹J(C,F) = ~250 Hz) |
| C-3 | ~158 (d, ²J(C,F) = ~25 Hz) |
| C-4 | ~118 |
| C-5 | ~132 |
| C-6 | ~128 |
| C=O | ~168 |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
-
C-3: The carbon atom directly bonded to the highly electronegative fluorine atom will show a large one-bond coupling constant (¹J(C,F)) and will be significantly downfield.
-
C-2 and C-4: These carbons, ortho to the fluorine, will exhibit smaller two-bond coupling constants (²J(C,F)).
-
C=O: The carbonyl carbon of the amide group is expected to appear at the most downfield position in the spectrum.
-
The carbon attached to the bromine atom (C-4) is expected to be shifted upfield due to the "heavy atom effect".
Experimental Protocols
The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a substituted benzamide like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial. Ensure the chosen solvent completely dissolves the sample. DMSO-d₆ is often a good choice for benzamides due to its high polarity.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following diagram illustrates a typical workflow for NMR data acquisition and analysis.
Caption: General workflow for NMR data acquisition, processing, and analysis.
Typical ¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans (NS): 16 to 64, depending on sample concentration
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): -2 to 12 ppm
-
Temperature: 298 K
Typical ¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans (NS): 1024 or more, depending on sample concentration
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 0 to 200 ppm
-
Temperature: 298 K
Data Processing and Analysis
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the residual solvent peak or an internal standard (e.g., TMS).
-
Peak Picking and Integration: The chemical shift of each peak is determined, and for ¹H NMR, the integral of each signal is calculated to determine the relative number of protons.
-
Coupling Constant Measurement: The splitting patterns of the signals are analyzed to measure the J-coupling constants, which provide information about the connectivity of the atoms.
Logical Relationships in NMR Analysis
The structural elucidation of this compound from its NMR spectra involves a logical interpretation of the various NMR parameters. The following diagram illustrates the relationships between the observed NMR data and the inferred structural features.
Caption: Logical workflow for structural elucidation of benzamides using NMR data.
Conclusion
While experimental ¹H and ¹³C NMR spectra for this compound are not readily found in the public domain, a combination of predictive tools and the analysis of substituent effects allows for a reliable estimation of its spectral parameters. This technical guide provides a comprehensive predicted spectroscopic profile, a detailed experimental protocol for data acquisition, and an overview of the logical framework for the structural analysis of this compound. These resources are intended to be a valuable tool for researchers in the pharmaceutical and chemical industries for the identification and characterization of this compound and its derivatives.
Infrared (IR) and Mass Spectrometry (MS) data for 4-Bromo-3-fluorobenzamide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for 4-bromo-3-fluorobenzamide. The information herein is synthesized from established spectroscopic principles and data for analogous compounds, offering a robust predictive framework in the absence of direct experimental spectra for this specific molecule.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from IR and MS analyses of this compound.
Table 1: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| ~3350 & ~3170 | Amide (N-H₂) | Symmetric & Asymmetric Stretch | Strong, Broad |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |
| ~1660 | Amide (C=O) - "Amide I" band | Stretch | Strong |
| ~1620 | Amide (N-H) - "Amide II" band | Bend | Medium to Strong |
| 1600 - 1450 | Aromatic C=C | Stretch | Medium to Weak |
| 1360 - 1000 | C-F | Stretch | Strong |
| 1250 - 1000 | C-N | Stretch | Medium |
| 900 - 675 | Aromatic C-H | Out-of-plane Bend | Strong |
| 690 - 515 | C-Br | Stretch | Medium to Strong |
Note: The exact positions of the peaks can be influenced by the solid-state packing and intermolecular interactions.
Table 2: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Ion Fragment | Description |
| 217 / 219 | [C₇H₅BrFNO]⁺• | Molecular ion (M⁺•). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic M/M+2 isotopic pattern with approximately equal intensities. |
| 201 / 203 | [C₇H₄BrFO]⁺• | Loss of NH₂ radical (•NH₂) from the molecular ion. |
| 185 / 187 | [C₆H₃BrF]⁺• | Loss of carbon monoxide (CO) from the [M-NH₂]⁺ fragment. |
| 106 | [C₆H₃F]⁺• | Loss of bromine radical (•Br) from the [C₆H₃BrF]⁺• fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
| 44 | [CONH₂]⁺ | Amide fragment resulting from alpha-cleavage.[1] |
Experimental Protocols
The following protocols describe standard methodologies for obtaining IR and MS data for a solid organic compound like this compound.
2.1. Infrared (IR) Spectroscopy Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a common technique for analyzing solid samples with minimal preparation.[2][3][4]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
Select the ATR accessory, typically equipped with a diamond or germanium crystal.
-
Clean the surface of the ATR crystal meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in position, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[5]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[5][6]
-
Lower the press arm of the ATR accessory to apply consistent pressure to the sample. This ensures firm and uniform contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[2][6]
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Post-Analysis:
-
Retract the press arm and carefully remove the sample powder.
-
Clean the ATR crystal surface thoroughly as described in step 1 to prepare for the next measurement.
-
2.2. Mass Spectrometry (MS) Protocol: Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[7][8]
-
Sample Preparation:
-
Dissolve a small quantity of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to create a dilute solution.
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation, or a direct insertion probe can be used.
-
Set the ion source to Electron Ionization (EI) mode.
-
The standard electron energy is set to 70 eV to induce fragmentation and allow for comparison with spectral libraries.[7]
-
Set the mass analyzer to scan over a relevant mass range (e.g., m/z 40-300).
-
The ion source and transfer line temperatures are set appropriately to ensure volatilization of the sample without thermal degradation.
-
-
Data Acquisition:
-
Inject a small volume of the sample solution into the GC inlet or place the sample on the direct insertion probe.
-
The sample is volatilized and enters the ion source.
-
In the ion source, the gaseous molecules are bombarded with 70 eV electrons, leading to the ejection of a valence electron to form a molecular ion (M⁺•) and subsequent fragmentation.[7]
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).
-
Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses to deduce the structure of the compound. Aromatic amides typically show a resonance-stabilized benzoyl cation after the loss of the amino group.[9][10][11]
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical sample.
Caption: Workflow for IR and MS analysis of a solid compound.
References
- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. agilent.com [agilent.com]
- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 4. edinst.com [edinst.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Crystal Structure of 4-Bromo-3-fluorobenzamide Remains Elusive
Despite its role as a valuable intermediate in the synthesis of bioactive compounds, a definitive crystal structure analysis of 4-bromo-3-fluorobenzamide is not publicly available in crystallographic databases or the broader scientific literature. This absence of data prevents a detailed exploration of its solid-state architecture, including precise molecular geometry, intermolecular interactions, and packing arrangements.
This compound is a halogenated aromatic amide frequently utilized as a building block in medicinal chemistry and drug discovery. Its synthesis is documented as a precursor to more complex molecules with potential therapeutic applications. However, a thorough investigation into its three-dimensional structure at the atomic level, which is crucial for understanding its physicochemical properties and behavior in the solid state, appears to be unpublished.
Typically, a comprehensive crystal structure analysis would involve the synthesis of the compound, followed by the growth of single crystals suitable for X-ray diffraction. The subsequent data collection and structure refinement would yield precise information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the intricate network of intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing. This information is invaluable for researchers in materials science and pharmaceutical development for predicting properties like solubility, stability, and polymorphism.
While the synthesis of this compound is described in various chemical literature and patents, these documents focus on its utility in further chemical transformations rather than its intrinsic structural characteristics. Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an entry for this specific compound.
Without the foundational crystallographic data, a detailed technical guide on its crystal structure, including quantitative data tables and visualizations of its molecular arrangement, cannot be constructed. The scientific community awaits a formal study and publication of the crystal structure of this compound to fill this knowledge gap.
Hypothetical Experimental Workflow
Should the crystal structure analysis of this compound be undertaken, a general experimental workflow could be proposed. This would serve as a roadmap for researchers aiming to elucidate its solid-state structure.
Caption: A generalized workflow for the crystal structure analysis of a small molecule like this compound.
Theoretical and Computational Insights into 4-Bromo-3-fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the theoretical and computational studies of 4-bromo-3-fluorobenzamide, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. Due to the limited direct experimental and computational literature on this specific molecule, this guide leverages data from structurally related compounds to predict its properties and potential applications. This approach provides a foundational understanding for future research and development endeavors.
Molecular Structure and Properties
This compound (C₇H₅BrFNO) is a benzamide derivative with bromine and fluorine substituents on the aromatic ring.[1] These halogen atoms significantly influence the molecule's physicochemical properties, including its electronic distribution, reactivity, and potential biological activity. The presence of both electron-withdrawing (fluorine and bromine) and resonance-donating (amide) groups creates a unique electronic environment that is of interest for various applications.
Predicted Structural Parameters
Table 1: Predicted Geometrical Parameters of this compound (based on related structures)
| Parameter | Predicted Value (Å/°) |
| C-Br Bond Length | ~1.88 - 1.91 Å |
| C-F Bond Length | ~1.34 - 1.37 Å |
| C=O Bond Length | ~1.22 - 1.25 Å |
| C-N Bond Length | ~1.35 - 1.38 Å |
| Aromatic C-C Bond Lengths | ~1.38 - 1.41 Å |
| C-C-Br Bond Angle | ~118 - 121° |
| C-C-F Bond Angle | ~117 - 120° |
| O=C-N Bond Angle | ~121 - 124° |
Note: These values are estimations based on computational studies of similar halogenated benzamides and may vary in experimental settings.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the characterization of novel compounds. Theoretical calculations can predict the vibrational and electronic spectra, aiding in the interpretation of experimental data.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational analysis provides a fingerprint of a molecule's functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental FT-IR and FT-Raman spectra. For related molecules like 3-fluorobenzamide, DFT calculations have been used to analyze their vibrational spectra.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Asymmetric & Symmetric Stretching | ~3400 - 3500 |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
| C=O (Amide) | Stretching | ~1650 - 1680 |
| C-N (Amide) | Stretching | ~1380 - 1420 |
| C-F | Stretching | ~1200 - 1250 |
| C-Br | Stretching | ~550 - 650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. While experimental NMR data for this compound is available, theoretical predictions can aid in signal assignment.[3]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |
| C=O | - | ~165 - 170 |
| C-Br | - | ~125 - 128 |
| C-F | - | ~155 - 160 (with C-F coupling) |
| Aromatic CH | ~7.5 - 8.0 | ~115 - 135 |
| NH₂ | ~7.0 - 8.0 (broad) | - |
Note: Predictions are based on analogous structures and may differ from experimental values.
Electronic Properties and Reactivity
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), determine its reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For similar benzamide derivatives, the HOMO-LUMO gap has been determined to be around 5.5 eV.
Table 4: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 to -7.0 eV |
| LUMO Energy | ~ -1.0 to -1.5 eV |
| HOMO-LUMO Energy Gap | ~ 5.0 to 6.0 eV |
| Dipole Moment | ~ 2.5 to 3.5 Debye |
Potential Applications in Drug Development
Benzamide derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[4][5] The specific substitutions on the this compound scaffold suggest potential for targeted therapeutic applications.
As an Intermediate in Pharmaceutical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[6] The bromine atom can be utilized in cross-coupling reactions to introduce diverse substituents, while the fluorine atom can enhance metabolic stability and binding affinity.
Potential as an FGFR1 Inhibitor
Derivatives of 4-bromobenzamide have been designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[7] This suggests that this compound could serve as a scaffold for the development of novel FGFR1 inhibitors.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound, adapted from procedures for similar compounds.
Synthesis of this compound
A potential synthetic route to this compound could involve the amidation of 4-bromo-3-fluorobenzoyl chloride.
Materials:
-
4-bromo-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Ammonia solution (aqueous or in an organic solvent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromo-3-fluorobenzoic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 4-bromo-3-fluorobenzoyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir the reaction mixture vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
-
The product can be purified by recrystallization or column chromatography.
NMR Spectroscopic Analysis
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.
Visualizations
Synthetic Workflow
The synthesis and characterization of this compound follow a logical progression, as illustrated in the workflow diagram below.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Signaling Pathway Inhibition
Benzamide derivatives have been shown to inhibit various signaling pathways implicated in cancer. The following diagram illustrates a potential mechanism of action for a this compound derivative targeting the FGFR1 signaling pathway.
Caption: Potential inhibition of the FGFR1 signaling pathway by a this compound derivative.
This guide provides a theoretical and predictive framework for understanding the properties and potential of this compound. Further experimental and computational studies are warranted to validate these predictions and fully explore the utility of this compound in various scientific domains.
References
- 1. PubChemLite - this compound (C7H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 2. Computational characterization of (E)-N-(3-bromo-4-fluorobenzylidene)-4-nitrobenzenamine compound - World Scientific News [worldscientificnews.com]
- 3. This compound(759427-20-8) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Characterization of 4-Bromo-3-fluorobenzamide
Abstract
This technical guide provides a comprehensive overview of the essential methodologies for ensuring the purity and confirming the identity of 4-Bromo-3-fluorobenzamide, a key building block in pharmaceutical and materials science research.[1][2] This document delves into the rationale behind the selection of synthesis, purification, and characterization techniques, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the quality of the final compound.
Introduction: The Scientific Significance of this compound
This compound is a substituted aromatic amide whose structural features make it a valuable intermediate in organic synthesis. The presence of orthogonal bromine and fluorine atoms on the benzene ring allows for selective functionalization through various cross-coupling reactions, while the benzamide moiety provides a handle for further chemical modification.[3] Its applications are diverse, ranging from a scaffold for dual serotonin-norepinephrine reuptake inhibitors in pharmaceutical research to a component in the development of nonlinear optical materials.[1] Given its role in the synthesis of potentially bioactive compounds and advanced materials, the unambiguous characterization and stringent purity control of this compound are of paramount importance.[2]
Synthesis and Purification: A Pathway to High-Purity Material
The synthesis of this compound typically proceeds from its corresponding aldehyde, 4-bromo-3-fluorobenzaldehyde. The conversion of an aldehyde to a primary amide is a fundamental transformation in organic chemistry.
Synthesis from 4-Bromo-3-fluorobenzaldehyde
A robust method for this conversion is the one-pot synthesis via an oxime intermediate, followed by a rearrangement.[4] This approach is often preferred for its high yields and operational simplicity.
Reaction Scheme:
Underlying Principles: The ammoximation of the aldehyde with ammonia and an oxidizing agent like hydrogen peroxide, often catalyzed by a titanosilicate material, forms the corresponding oxime.[4] This oxime then undergoes a rearrangement, which can be catalyzed by various reagents, to yield the final amide.[4]
Purification of Crude this compound
The choice of purification method is dictated by the nature of the impurities. For aromatic amides, recrystallization is often the most effective technique for removing minor impurities and obtaining a crystalline, high-purity solid.[5] Column chromatography can be employed for more challenging separations.[6]
Workflow for Purification:
Caption: Purification workflow for this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.[7][8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.[9]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Comprehensive Characterization: A Multi-Technique Approach
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[2][10]
Principles of NMR: NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.[2][11][12]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | br s | 1H | NH (amide) | Amide protons are typically broad and downfield. |
| ~7.9 | dd | 1H | H-6 | ortho to Br and meta to CONH₂ and F. |
| ~7.7 | dd | 1H | H-2 | ortho to CONH₂ and F, meta to Br. |
| ~7.5 | t | 1H | H-5 | ortho to Br and meta to CONH₂. |
| ~7.3 | br s | 1H | NH (amide) |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Amide carbonyl carbon. |
| ~158 (d, ¹JCF) | C-3 | Carbon directly attached to fluorine, showing a large coupling constant. |
| ~135 | C-1 | Quaternary carbon attached to the amide group. |
| ~132 | C-5 | Aromatic CH. |
| ~128 | C-6 | Aromatic CH. |
| ~120 (d, ²JCF) | C-2 | Aromatic CH ortho to fluorine. |
| ~115 (d, ²JCF) | C-4 | Quaternary carbon attached to bromine, ortho to fluorine. |
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amide |
| ~1660 | C=O stretch (Amide I band) | Primary Amide |
| ~1620 | N-H bend (Amide II band) | Primary Amide |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-N stretch | Amide |
| ~1100 | C-F stretch | Aryl-Fluoride |
| ~800-600 | C-Br stretch | Aryl-Bromide |
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Thoroughly mix ~1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Assignment | Rationale |
| 219/221 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 203/205 | [M-NH₂]⁺ | Loss of the amino group. |
| 175/177 | [M-NH₂-CO]⁺ | Subsequent loss of carbon monoxide from the benzoyl cation. |
| 124 | [M-Br-CO]⁺ | Loss of bromine and carbon monoxide. |
| 96 | [C₆H₃F]⁺ | Phenyl fragment with fluorine. |
Experimental Protocol: MS Analysis
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC).
-
Acquire the mass spectrum in the appropriate mass range.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound.[3] A reverse-phase method is typically suitable for a molecule with the polarity of this compound.[13]
Workflow for HPLC Method Development:
Caption: HPLC method development workflow.
Representative HPLC Protocol for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of ~1 mg/mL.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[11][14]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a lab coat.[15][16]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The purity and identity of this compound can be reliably established through a systematic approach that combines rational synthesis, effective purification, and comprehensive characterization. The multi-technique analytical workflow detailed in this guide, including NMR, FTIR, MS, and HPLC, provides a self-validating system to ensure the high quality required for its applications in research and development. Adherence to these protocols and a thorough understanding of the underlying scientific principles are crucial for obtaining consistent and reliable results.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. microbenotes.com [microbenotes.com]
- 3. pharmtech.com [pharmtech.com]
- 4. One-pot synthesis of benzamide over a robust tandem catalyst based on center radially fibrous silica encapsulated TS-1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 11. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 12. ijirset.com [ijirset.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Amide synthesis by oxidative amidation [organic-chemistry.org]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction in modern organic synthesis, particularly for the construction of highly functionalized aromatic compounds used in medicinal chemistry. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.
For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. This is because the rate-determining step is the initial attack of the nucleophile, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The EWG stabilizes this intermediate, thereby lowering the activation energy of the reaction.
Regioselectivity in Nucleophilic Aromatic Substitution on 4-Bromo-3-fluorobenzamide
In the case of this compound, the benzamide group (-CONH₂) acts as a moderate electron-withdrawing group. The key to predicting the outcome of an SNAr reaction on this substrate lies in understanding the relative leaving group abilities of bromide and fluoride in this specific context.
Contrary to what is observed in SN1 and SN2 reactions, fluoride is a better leaving group than bromide in SNAr reactions. This is attributed to the high electronegativity of the fluorine atom, which makes the carbon atom to which it is attached more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer complex. Therefore, in a nucleophilic aromatic substitution reaction on this compound, the nucleophile is expected to displace the fluoride ion selectively.
Generalized Reaction Conditions and Expected Outcomes
While specific quantitative data for this compound is unavailable, we can extrapolate generalized reaction conditions and expected outcomes based on known SNAr reactions with various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Expected Product |
| Amines | Primary or Secondary Amine (e.g., Morpholine) | K₂CO₃, Et₃N | DMF, DMSO, NMP | 80 - 150 | 4-Bromo-3-(amino)benzamide |
| Alkoxides | Sodium Methoxide (NaOMe) | (Self-basic) | THF, Dioxane | 25 - 100 | 4-Bromo-3-methoxybenzamide |
| Thiols | Thiophenol | K₂CO₃, NaH | DMF, DMSO | 25 - 100 | 4-Bromo-3-(phenylthio)benzamide |
Detailed Experimental Protocols (Generalized)
The following are generalized protocols for conducting nucleophilic aromatic substitution on this compound with different classes of nucleophiles. Note: These are illustrative and may require optimization for specific substrates and nucleophiles.
General Procedure for Amination
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1-1.5 eq.) and a base such as potassium carbonate (2.0 eq.).
-
The reaction mixture is stirred at a temperature ranging from 80 °C to 150 °C and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-Bromo-3-(amino)benzamide derivative.
General Procedure for Alkoxylation
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent such as THF or dioxane is added a solution of the desired sodium alkoxide (e.g., sodium methoxide, 1.2 eq.) in the corresponding alcohol.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the desired 4-Bromo-3-alkoxybenzamide.
General Procedure for Thiolation
-
In a flame-dried round-bottom flask under an inert atmosphere, the desired thiol (1.1 eq.) is dissolved in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
A base such as sodium hydride (1.2 eq.) or potassium carbonate (2.0 eq.) is added portion-wise at 0 °C.
-
The mixture is stirred for 30 minutes at room temperature to form the thiolate.
-
A solution of this compound (1.0 eq.) in the same solvent is then added to the reaction mixture.
-
The reaction is stirred at a temperature between 25 °C and 100 °C until the starting material is consumed, as indicated by TLC.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the desired 4-Bromo-3-(arylthio/alkylthio)benzamide.
Visualizations
Reaction Mechanism
Caption: General mechanism of SNAr on this compound.
Experimental Workflow
Caption: A typical experimental workflow for an SNAr reaction.
Role in Drug Discovery
Caption: Role of SNAr in generating compound libraries for drug discovery.
Applications in Drug Development
Substituted benzamides are a well-established class of compounds with a wide range of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects.[1] Many of these drugs act as antagonists at dopamine D2 receptors.[2] The development of novel benzamide derivatives through synthetic strategies like SNAr is a key area of research in the pursuit of new therapeutic agents with improved efficacy and safety profiles.[3] For instance, the products of SNAr reactions on this compound could serve as intermediates in the synthesis of novel compounds targeting various receptors and enzymes implicated in disease.[4] The introduction of diverse functional groups at the 3-position can modulate the compound's pharmacological properties, offering a pathway to new drug candidates.[5]
References
- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 4-Bromo-3-fluorobenzamide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 4-Bromo-3-fluorobenzamide, a key intermediate in the development of novel therapeutics. Due to the limited availability of direct experimental data for this specific compound, this guide leverages computational data from the structurally similar compound, 3-fluorobenzamide, as a predictive model. The methodologies for crucial experimental and computational analyses, including UV-Vis spectroscopy, cyclic voltammetry, and Density Functional Theory (DFT), are detailed to enable researchers to further investigate this and related molecules. This document is intended for researchers, scientists, and drug development professionals working in medicinal chemistry and materials science.
Introduction
Benzamide derivatives are a significant class of compounds in pharmaceutical research, serving as scaffolds for a wide array of therapeutic agents. The strategic placement of halogen substituents, such as bromine and fluorine, on the benzamide core can substantially modulate the molecule's physicochemical properties, including its electronic structure, which in turn influences its biological activity and potential as a drug candidate. This compound is a versatile building block used in the synthesis of bioactive compounds, including potential treatments for neurological disorders and cancer, as well as dual serotonin-norepinephrine reuptake inhibitors.[1][2] Understanding its electronic properties is crucial for designing and optimizing novel molecules with desired pharmacological profiles.
This guide summarizes the known information and provides a framework for the characterization of the electronic properties of this compound. In the absence of direct experimental data, computational data for 3-fluorobenzamide is presented as a close structural analog. It is important to note that the substitution of a hydrogen atom with a bromine atom at the 4-position is expected to alter the electronic properties due to halogen bonding and inductive effects.
Physicochemical Properties
Basic physicochemical information for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 759427-20-8 | [3] |
| Molecular Formula | C7H5BrFNO | [3] |
| Molecular Weight | 218.03 g/mol | |
| IUPAC Name | This compound | [3] |
| Melting Point | 118-120 °C | [2] |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO.[2] | [2] |
| Purity | Typically available at ≥98% purity. | [3] |
Computational Electronic Properties (Data for 3-Fluorobenzamide)
Due to the absence of specific computational studies on this compound in the reviewed literature, data from a comprehensive Density Functional Theory (DFT) study on the closely related molecule, 3-fluorobenzamide, is presented here as a predictive model. These calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set.
| Parameter | Calculated Value (for 3-Fluorobenzamide) |
| HOMO Energy | Not specified |
| LUMO Energy | Not specified |
| HOMO-LUMO Energy Gap (ΔE) | 5.521 eV |
| Key Electronic Transition | π→π* |
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally corresponds to higher reactivity. For 3-fluorobenzamide, the calculated energy gap is 5.521 eV. The primary electronic transition is identified as a π→π* transition, which is characteristic of conjugated aromatic systems.
Experimental Protocols
The following sections describe generalized experimental and computational protocols for characterizing the electronic properties of this compound, based on established methodologies for similar compounds.
Computational Analysis Protocol (DFT)
Density Functional Theory is a powerful computational method for predicting the electronic structure and properties of molecules.
Methodology:
-
Structure Optimization: The 3D structure of this compound is first optimized to its lowest energy conformation using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:
-
HOMO and LUMO energy levels and their spatial distribution.
-
The HOMO-LUMO energy gap.
-
Molecular electrostatic potential (MEP) to identify regions of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular interactions.
-
-
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum and predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions.
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration range is 10⁻⁴ to 10⁻⁶ M.
-
Blank Measurement: The absorbance of the pure solvent is measured across the desired wavelength range (typically 200-800 nm) to obtain a baseline spectrum.
-
Sample Measurement: The absorbance of the sample solution is then measured over the same wavelength range.
-
Data Analysis: The baseline spectrum is subtracted from the sample spectrum to obtain the net absorbance of the compound. The wavelength(s) of maximum absorbance (λmax) are identified, which correspond to specific electronic transitions (e.g., π→π*).
Cyclic Voltammetry Protocol
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a molecule.
Methodology:
-
Electrolyte Solution Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) is prepared in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Analyte Addition: A known concentration of this compound is added to the electrolyte solution. The solution is then deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Electrochemical Cell Setup: A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Voltammetric Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again, while the current response is measured.
-
Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the oxidation and reduction potentials of the compound. These potentials provide information about the HOMO and LUMO energy levels, respectively.
Relevance to Drug Development
The electronic properties of this compound are directly relevant to its application in drug development. The distribution of electrons in the molecule, as described by the HOMO, LUMO, and molecular electrostatic potential, governs its ability to interact with biological targets such as enzymes and receptors. For instance, regions of high electron density (nucleophilic) may interact with electron-deficient (electrophilic) sites on a target protein, and vice-versa.
As this compound is a known precursor for inhibitors, a plausible mechanism of action for a drug derived from this scaffold would be the inhibition of a key enzyme in a disease-related signaling pathway.
By understanding and modeling the electronic properties of this compound, medicinal chemists can more effectively design derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. While direct experimental data on its electronic properties are not widely available, this guide provides a comprehensive framework for its characterization through established computational and experimental techniques. The provided data for the analogous 3-fluorobenzamide serves as a useful starting point for predictive modeling. Further research to obtain direct experimental data for this compound is encouraged to validate and refine the predictive models and to facilitate the rational design of new therapeutic agents.
References
Stability and storage conditions for 4-Bromo-3-fluorobenzamide
An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-3-fluorobenzamide
Abstract
This compound is a key halogenated building block utilized in diverse fields, from pharmaceutical development to materials science. Its utility as a synthetic intermediate is predicated on its purity and integrity, which can be compromised by improper storage and handling. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, focusing on its stability profile. We will explore the primary degradation pathways, including hydrolysis and potential photosensitivity, and present scientifically grounded protocols for optimal storage and handling. Furthermore, this guide details validated analytical methodologies for assessing the compound's stability, ensuring researchers and drug development professionals can maintain its quality throughout the product lifecycle.
Introduction to this compound
This compound has emerged as a valuable scaffold in modern organic synthesis. The strategic placement of bromo and fluoro substituents on the benzamide core creates a unique electronic environment that facilitates a variety of chemical transformations.
Significance and Applications
The compound's structural features make it a versatile precursor in several high-value applications:
-
Pharmaceutical Research: It serves as a foundational scaffold for developing novel therapeutics, including dual serotonin-norepinephrine reuptake inhibitors for antidepressant applications. The halogen substituents are crucial for modulating binding affinity to biological targets like monoamine transporters.
-
Chemical Biology: The benzamide group can function as a photoaffinity label. Upon UV irradiation, it can form covalent bonds with target proteins, enabling the identification and study of complex protein-protein interactions.
-
Materials Science: It is used as a building block for advanced nonlinear optical (NLO) materials. The electron-withdrawing nature of its substituents enhances second-harmonic generation properties, which are valuable in optical communication systems.
Given these sensitive applications, understanding and controlling the stability of this compound is paramount to ensuring experimental reproducibility and the quality of the final product.
Physicochemical Properties
A thorough understanding of the compound's fundamental properties is the first step in designing appropriate storage and handling strategies.
| Property | Value | Source(s) |
| CAS Number | 759427-20-8 | [1] |
| Molecular Formula | C₇H₅BrFNO | |
| Molecular Weight | 218.03 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 118-120 °C | |
| Boiling Point | 261.7 ± 30.0 °C (Predicted) | [1] |
| Water Solubility | Approx. 0.3 mg/mL at 25 °C | |
| Solvent Solubility | Good solubility in DMF and DMSO |
Chemical Stability Profile
The stability of this compound is influenced by several environmental factors. While generally stable under ideal conditions, its integrity can be compromised by moisture, temperature, light, and pH.
Core Stability and General Reactivity
Under anhydrous and neutral conditions, this compound is a stable solid. The amide functional group is relatively robust, but the presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring can influence the reactivity of the carbonyl carbon, making it susceptible to nucleophilic attack under certain conditions.
Hydrolytic Stability: The Primary Degradation Pathway
The most significant degradation pathway for this compound is hydrolysis of the amide bond, yielding 4-bromo-3-fluorobenzoic acid and ammonia. This reaction is slow under ambient, dry conditions but can be accelerated by moisture, elevated temperatures, and the presence of acids or bases.[3]
-
Mechanism: Amide hydrolysis can be catalyzed by both acid and base. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.[4][5] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
-
Autocatalysis: Some benzamide derivatives have been observed to undergo autocatalysis, where the acidic nature of the compound itself promotes its own hydrolysis in solution, particularly at high concentrations.[3]
-
Influencing Factors: The rate of hydrolysis is significantly increased at elevated temperatures. Therefore, exposure of aqueous solutions or even the solid material to high humidity and heat should be strictly avoided.
Thermal Stability
Thermogravimetric analysis of the parent compound, benzamide, shows it is thermally stable up to its melting point and can evaporate without significant degradation.[6] this compound, with a melting point of 118-120 °C, is expected to be stable at and below typical laboratory temperatures. However, prolonged exposure to temperatures approaching its melting point should be avoided to prevent potential decomposition and sublimation.
Photostability
Aryl halides, particularly aryl bromides and iodides, can be sensitive to light.[7] UV irradiation can, in some cases, induce homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products. While specific photostability data for this compound is not extensively published, it is a critical parameter to control based on the known behavior of this chemical class. Following the ICH Q1B guidelines for photostability testing is recommended for drug development applications.[8] As a precautionary measure, the compound should always be stored protected from light.[7]
Incompatible Materials and Conditions
To prevent degradation and hazardous reactions, this compound should be stored away from:
-
Strong Oxidizing Agents: Can react with the aromatic ring or amide group.
-
Strong Bases: Can catalyze rapid hydrolysis of the amide bond.[9]
-
Strong Acids: Can catalyze hydrolysis, particularly at elevated temperatures.[3][5]
-
Moisture: A key contributor to hydrolytic degradation.[9]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to preserve the purity and stability of this compound.
Optimal Storage Conditions
The following conditions are recommended based on the compound's stability profile. A distinction is made between short-term (in-use) and long-term (archival) storage.
| Parameter | Short-Term Storage (Days/Weeks) | Long-Term Storage (Months/Years) | Rationale |
| Temperature | Room Temperature (20-25 °C) | Refrigerated (5-15 °C) | Reduces hydrolysis and other potential degradation rates for archival purposes. |
| Atmosphere | Tightly sealed container | Tightly sealed container under inert gas (Nitrogen/Argon) | Minimizes exposure to atmospheric moisture and oxygen.[9] |
| Moisture Control | Store in a desiccator | Store in a desiccator | Prevents hydrolytic degradation. |
| Light | Amber vial or in a dark cabinet | Amber vial or in a dark cabinet | Protects against potential photodegradation.[7] |
Safe Handling Procedures for Maintaining Integrity
-
Dispensing: Whenever possible, handle and weigh the compound in a controlled environment, such as a glovebox with low humidity or under a stream of inert gas.
-
Aliquotting: For long-term projects, it is advisable to aliquot the bulk material into smaller, single-use vials. This practice minimizes the number of times the primary container is opened, reducing cumulative exposure to atmospheric moisture and oxygen.
-
Container Selection: Use high-quality, inert glass vials (e.g., amber borosilicate) with PTFE-lined caps to ensure a tight seal and prevent light exposure.
Logical Flow for Compound Handling and Storage
The following diagram outlines the decision-making process for proper handling from receipt to final storage.
Caption: Decision workflow for handling and storing this compound.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Overview of Stability-Indicating Methods
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing. A reverse-phase HPLC method can separate the parent compound from its primary hydrolytic degradant (4-bromo-3-fluorobenzoic acid) and other potential impurities.
-
Gas Chromatography (GC): GC is a powerful tool for assessing the purity of starting materials and can be used to detect volatile impurities or regioisomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the compound's structure and detect the presence of impurities, although it is less quantitative than HPLC for low-level degradants.
Protocol: Purity and Degradant Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a starting point for developing a validated stability-indicating method.
1. Instrumentation and Materials:
- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: 50:50 Acetonitrile:Water.
- Reference standards for this compound and 4-bromo-3-fluorobenzoic acid.
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Gradient Program:
- 0-2 min: 30% B
- 2-15 min: 30% to 90% B
- 15-17 min: 90% B
- 17.1-20 min: 30% B (re-equilibration)
3. Sample Preparation:
- Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.
- Dilute to a working concentration of approximately 0.1 mg/mL for analysis.
4. System Suitability:
- Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- The tailing factor for the this compound peak should be ≤ 1.5.
5. Analysis and Interpretation:
- The retention time of 4-bromo-3-fluorobenzoic acid is expected to be shorter than that of the parent amide due to its higher polarity.
- Quantify degradants using an area percent normalization or against a calibrated reference standard.
Workflow for a Formal Stability Study
The following diagram illustrates the key steps in conducting a formal stability study to establish a retest date or shelf life.
Caption: Workflow diagram for a typical pharmaceutical stability study.
Conclusion
This compound is a robust chemical intermediate when handled and stored correctly. Its primary stability liability is hydrolysis, which is exacerbated by moisture and elevated temperatures. A secondary risk is potential photodegradation, a common concern for aryl halides. By implementing the protocols outlined in this guide—specifically, storing the compound in tightly sealed, light-resistant containers in a cool, dry environment, preferably under an inert atmosphere for long-term storage—researchers can ensure its integrity. The use of validated, stability-indicating analytical methods, such as RP-HPLC, is critical for monitoring purity over time and is a mandatory component of quality control in drug development and other regulated industries.
References
- 1. 759427-20-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 759427-20-8 [sigmaaldrich.com]
- 3. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Navigating the Safety Landscape of 4-Bromo-3-fluorobenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-fluorobenzamide, a halogenated aromatic amide, serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potential therapeutic or functional properties. However, as with any chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from available safety data and established experimental guidelines.
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Signal Word: Warning
It is imperative that all personnel handling this compound are fully aware of these potential hazards and are trained in the appropriate safety protocols.
Toxicological Data
While specific quantitative toxicological data for this compound is not extensively available in the public domain, a secondary source suggests a moderate acute oral toxicity with a reported LD50 of approximately 300 mg/kg in rats. It is crucial to handle this compound with the same level of caution as other chemicals with similar toxicological profiles. The following table outlines the key toxicological endpoints of concern.
| Toxicity Endpoint | Classification/Data |
| Acute Oral Toxicity | Estimated LD50: ~300 mg/kg (Rat) |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |
| Specific Target Organ Toxicity - Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound. The following guidelines should be implemented to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound, and the appropriate PPE must be worn at all times.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | In case of insufficient ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Engineering Controls
Engineering controls are the most effective way to minimize exposure.
-
Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Eyewash Stations and Safety Showers: Easily accessible and fully functional eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use only in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the spilled material and place it in a suitable container for disposal.
Experimental Protocols for Safety Assessment
For researchers who need to generate their own safety data, the following sections outline the methodologies for key experiments based on OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
Objective: To determine the potential of this compound to cause skin irritation or corrosion.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Test Substance Preparation: The test substance is applied as a solid, moistened with a small amount of a suitable vehicle (e.g., water or saline) to ensure good skin contact.
-
Application: A dose of 0.5 g of the test substance is applied to a small area (approximately 6 cm²) of shaved skin on the back of the animal. The site is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is gently cleaned. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of erythema and edema is scored according to a standardized grading system (see table below).
Table for Scoring Dermal Reactions:
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Acute Eye Irritation/Corrosion (OECD 405)
Objective: To assess the potential of this compound to cause eye irritation or corrosion.
Methodology:
-
Animal Model: Healthy, adult albino rabbits are used.
-
Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days to evaluate the reversibility of any effects.
-
Scoring: The ocular lesions are scored according to a standardized grading system (see table below).
Table for Scoring Ocular Lesions:
| Ocular Lesion | Score | Description |
| Corneal Opacity | 0 | No ulceration or opacity |
| 1 | Scattered or diffuse areas of opacity | |
| 2 | Easily discernible translucent areas | |
| 3 | Nacreous areas | |
| 4 | Opaque cornea, iris not discernible | |
| Iris | 0 | Normal |
| 1 | Folds above normal, congestion, swelling | |
| 2 | Reacts to light, sluggishly | |
| Conjunctivae - Redness | 0 | Vessels normal |
| 1 | Vessels definitely injected above normal | |
| 2 | More diffuse, deeper crimson red | |
| 3 | Diffuse beefy red | |
| Conjunctivae - Chemosis | 0 | No swelling |
| 1 | Any swelling above normal | |
| 2 | Obvious swelling with partial eversion of lids | |
| 3 | Swelling with lids about half-closed | |
| 4 | Swelling with lids more than half-closed |
Visualized Workflows
To further aid in the understanding of the safety and handling procedures, the following diagrams illustrate key workflows.
Figure 1: Safe Handling Workflow for this compound.
Figure 2: Emergency Response Flowchart for Accidental Exposure.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. In the absence of comprehensive, publicly available toxicological data, a cautious and proactive approach to safety is essential. Adherence to established experimental protocols for safety assessment, such as the OECD guidelines, is recommended for any in-house safety evaluations. This technical guide serves as a foundational resource for the safe and responsible use of this compound in a research and development setting.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-bromo-3-fluorobenzamide, a valuable building block in pharmaceutical and agrochemical research. The protocol details a two-step, one-pot procedure starting from 4-bromo-3-fluorobenzoic acid. The method involves the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride, followed by amidation with aqueous ammonia. This application note includes detailed experimental procedures, safety precautions, and characterization data to ensure reproducible and efficient synthesis.
Introduction
This compound and its derivatives are important intermediates in the development of novel bioactive molecules. The presence of the bromo and fluoro substituents on the benzamide scaffold allows for diverse downstream functionalization, making it a versatile starting material for creating libraries of compounds for screening in drug discovery and agrochemical development. The following protocol outlines a reliable method for the preparation of this compound.
Chemical Properties and Data
A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Bromo-3-fluorobenzoic acid | 153556-42-4 | C₇H₄BrFO₂ | 219.01 | White to off-white solid | 138-140 |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | Colorless to pale yellow fuming liquid | -104.5 |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Colorless volatile liquid | -96.7 |
| Ammonia solution (28-30%) | 1336-21-6 | NH₃ in H₂O | 35.05 (NH₄OH) | Colorless liquid with a pungent odor | -57.5 |
| This compound | 759427-20-8 | C₇H₅BrFNO | 218.02 | White to off-white solid | 118-120[1] |
Experimental Protocol
The synthesis of this compound is achieved through a two-step, one-pot reaction. The first step involves the activation of the carboxylic acid with thionyl chloride to form the acyl chloride intermediate. The second step is the reaction of the acyl chloride with aqueous ammonia to yield the final amide product.
Materials and Reagents
-
4-Bromo-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Aqueous ammonia solution (28-30%)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the two-step, one-pot synthesis of this compound.
Step-by-Step Procedure
Step 1: Formation of 4-Bromo-3-fluorobenzoyl Chloride
-
In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), suspend 4-bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux until the evolution of gas (HCl and SO₂) ceases and the solid dissolves, indicating the formation of the acyl chloride. This typically takes 1-2 hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride and the solvent. The crude 4-bromo-3-fluorobenzoyl chloride is a yellow oil or solid and is used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-bromo-3-fluorobenzoyl chloride from Step 1 in a minimal amount of DCM.
-
In a separate flask, cool a concentrated aqueous ammonia solution (28-30%) in an ice bath.
-
Slowly add the solution of 4-bromo-3-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form. The reaction is exothermic and the addition should be controlled to maintain a low temperature.
-
After the addition is complete, remove the ice bath and continue stirring for an additional 30-60 minutes at room temperature.
Work-up and Purification
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash them sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product as a white to off-white solid.
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[2][3][4][5][6] It should be handled with extreme care under anhydrous conditions.
-
Aqueous ammonia solution is corrosive and can cause severe skin burns and eye damage.[7][8][9][10] The vapors are irritating to the respiratory system.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Compare the melting point of the synthesized product with the literature value (118-120 °C).[1]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals for the aromatic and carbonyl carbons.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amide (around 3100-3500 cm⁻¹) and the C=O stretch of the amide carbonyl (around 1650 cm⁻¹).
-
Logical Relationship Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. rsc.org [rsc.org]
- 6. This compound(759427-20-8) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Laboratory Scale Synthesis of 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 4-bromo-3-fluorobenzamide, a valuable intermediate in pharmaceutical research and organic synthesis.[1][2]
Introduction
This compound serves as a key building block in the development of various bioactive compounds, including those targeting neurological disorders and cancer.[2] Its structure, featuring both bromo and fluoro substituents, provides a versatile scaffold for medicinal chemists to construct complex molecules through reactions like cross-coupling.[2] This protocol outlines a common and effective method for its preparation from 4-bromo-3-fluorobenzoic acid.
Reaction Scheme
The synthesis proceeds via the amidation of 4-bromo-3-fluorobenzoic acid. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the reaction with an amine source, in this case, ammonia.
Figure 1: General reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |
| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 1.0 g | Thermo Scientific (≥98%)[3] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃·HCl | 191.70 | 1.1 eq | Sigma-Aldrich (≥98%) |
| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 1.1 eq | Sigma-Aldrich (≥98%) |
| Ammonium chloride | NH₄Cl | 53.49 | 1.5 eq | Standard laboratory grade |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.5 eq | Sigma-Aldrich (≥99%) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Anhydrous |
| Saturated sodium bicarbonate solution | NaHCO₃ | - | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | - | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | - | As needed | - |
Experimental Protocol
1. Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid (1.0 g, 4.57 mmol).
-
Add anhydrous dichloromethane (20 mL) to dissolve the starting material.
-
To the resulting solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.96 g, 5.02 mmol, 1.1 eq) and Hydroxybenzotriazole (HOBt) (0.68 g, 5.02 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
2. Amidation:
-
In a separate beaker, dissolve ammonium chloride (0.37 g, 6.85 mmol, 1.5 eq) in a minimal amount of water and then add N,N-Diisopropylethylamine (DIPEA) (1.99 mL, 11.41 mmol, 2.5 eq). This in situ generation of ammonia is a common practice.
-
Add the ammonia/DIPEA mixture dropwise to the reaction flask containing the activated carboxylic acid.
-
Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound as an off-white solid.[1]
Characterization Data
| Property | Value |
| Molecular Formula | C₇H₅BrFNO[1][4] |
| Molecular Weight | 218.02 g/mol [2] |
| Appearance | Off-white solid[1] |
| Melting Point | 118-120 °C[1] |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO.[1] |
| Purity (Typical) | >98% |
Note: Further characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry should be performed to confirm the structure and purity of the final product.
Safety and Handling
-
This compound : May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
EDC and HOBt : These are coupling agents and should be handled with care. Avoid inhalation and contact with skin and eyes.
-
DIPEA : A corrosive and flammable liquid. Use in a well-ventilated fume hood.
-
Dichloromethane : A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
This protocol details a reliable and scalable method for the synthesis of this compound from its corresponding carboxylic acid. The use of EDC and HOBt as coupling agents provides a mild and efficient route to the desired amide. This procedure is suitable for researchers in academic and industrial settings who require this important synthetic intermediate.
References
Application Notes and Protocols: 4-Bromo-3-fluorobenzamide as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzamide is a valuable and versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of multiple reactive sites: the bromine atom, which is amenable to palladium-catalyzed cross-coupling reactions; the fluorine atom, which can enhance metabolic stability and binding affinity of the final molecule; and the benzamide moiety, a common pharmacophore in many drug classes. These application notes provide an overview of the use of this compound in the development of targeted therapies, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) and Fibroblast Growth Factor Receptor (FGFR) inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.
Application in the Synthesis of PARP Inhibitors
The benzamide core of this compound is a known pharmacophore for PARP inhibitors, which are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the exploration of the chemical space around this core to optimize potency and selectivity.
Quantitative Data: Biological Activity of Benzamide-Based PARP Inhibitors
The following table summarizes the in vitro enzymatic activity of a series of benzimidazole carboxamide derivatives, which share the core benzamide pharmacophore with derivatives of this compound. This data demonstrates the potency that can be achieved from such scaffolds.
| Compound ID | R Group Modification | PARP-1 IC₅₀ (nM)[1] | PARP-2 IC₅₀ (nM)[1] |
| 5cc | 4-Chlorophenyl | 9.8 | 6.5 |
| 5ch | 4-Fluorophenyl | 7.5 | 5.2 |
| 5ci | 4-Bromophenyl | 6.8 | 4.9 |
| 5cj | 4-Trifluoromethylphenyl | 4.1 | 3.8 |
| 5co | 3-Chlorophenyl | 10.2 | 7.9 |
| 5cp | Phenyl | 4.5 | 4.1 |
| Olaparib (Reference) | - | 1.9 | 1.5 |
| Veliparib (Reference) | - | 4.7 | 2.1 |
Application in the Synthesis of Kinase Inhibitors
Substituted benzamides are also prominent scaffolds in the development of kinase inhibitors. The this compound moiety can be elaborated using cross-coupling reactions to generate potent and selective inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers.
Quantitative Data: Biological Activity of FGFR1 Inhibitors
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated as novel FGFR1 inhibitors. The most promising compound, C9, demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[2][3][4]
| Cell Line | IC₅₀ (µM) for Compound C9[2][3][4] |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Key Synthetic Methodologies
The derivatization of this compound primarily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, respectively, at the 4-position of the benzamide ring.
Experimental Workflow: General Synthesis of Kinase/PARP Inhibitors
Caption: General synthetic workflow for kinase and PARP inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 4-aryl-3-fluorobenzamide derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst under an inert atmosphere.[5]
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with inert gas for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-fluorobenzamide derivative.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
Objective: To synthesize a 4-amino-3-fluorobenzamide derivative via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, or RuPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.[6]
-
To the same Schlenk tube, add the base, this compound, and the amine.[6]
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[6]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-3-fluorobenzamide derivative.[6]
Signaling Pathways
PARP Signaling Pathway in DNA Damage Repair
Caption: PARP signaling pathway and the mechanism of action of PARP inhibitors.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of potent and selective inhibitors of key therapeutic targets such as PARP and FGFR. The synthetic accessibility and the potential for diversification through established cross-coupling methodologies make it an attractive starting material for drug discovery and development programs. The provided protocols and data serve as a foundation for researchers to explore the potential of this versatile scaffold in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling Reactions Using 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-3-fluorobenzamide as a key building block. The synthesis of 4-aryl-3-fluorobenzamides is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzamide moiety in biologically active compounds and the advantageous properties imparted by fluorine substitution.[1][2]
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[3][4] It is widely employed in the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in pharmaceuticals.[5][6] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and esters.[3][7][8]
Applications in Drug Discovery
The 4-aryl-3-fluorobenzamide scaffold is a valuable pharmacophore in the development of novel therapeutics. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. Aryl carboxamides are known to exhibit a range of biological activities and have been identified as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.[9] For instance, substituted benzamides have been investigated as inhibitors of signaling pathways like the Hypoxia-Inducible Factor 1α (HIF-1α) pathway, which is crucial in cancer metastasis.[9]
Data Presentation: Reaction Conditions for Suzuki Coupling
The successful synthesis of 4-aryl-3-fluorobenzamides via Suzuki coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions that can be adapted for the coupling of this compound with various arylboronic acids. The data is compiled from established protocols for similar aryl bromide substrates.[10][11]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | XPhos Pd G2 |
| Ligand | PPh₃ (in catalyst) | SPhos | P(t-Bu)₃ | XPhos (in catalyst) |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ | K₃PO₄ |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (2:1) | 1,4-Dioxane | Toluene/H₂O (2:1) |
| Temperature (°C) | 80-100 | 100 | Room Temperature - 80 | 100 |
| Time (h) | 12-24 | 1-12 | 12-24 | 1-4 |
| Typical Yield (%) | 60-85 | >90 | >90 | >95 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Reaction monitoring tools (TLC, LC-MS)
-
Extraction and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (12-24 hours).
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-fluorobenzamide.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][7][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow from the synthesis of 4-aryl-3-fluorobenzamides to their initial biological evaluation, a common process in drug discovery.[12]
Caption: General workflow for synthesis and biological evaluation.
References
- 1. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of aryl and heteroaryl amines, which are common motifs in biologically active compounds.[2] The reaction's broad substrate scope and tolerance for various functional groups have made it a preferred method over traditional techniques like nucleophilic aromatic substitution or reductive amination.[2]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-Bromo-3-fluorobenzamide, an electron-deficient substrate. The presence of both a fluorine atom and a benzamide group makes this substrate relevant for the synthesis of a variety of complex molecules in drug discovery and development.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide (this compound), forming a Pd(II) complex.[2][3]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[3]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[4]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize the quantitative data for the Buchwald-Hartwig amination of this compound with various amines, showcasing the versatility of the reaction.
Table 1: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | ~90-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | ~85-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | ~80-88 |
| 4 | Piperidine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS (1.5) | THF | 80 | 14 | ~92-97 |
Table 2: Effect of Different Catalytic Systems on the Amination with Morpholine
| Entry | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 94 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 14 | 89 |
| 3 | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 78 |
| 4 | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 | 16 | 91 |
Experimental Protocols
Materials
-
This compound
-
Amine (e.g., Morpholine, Aniline, n-Butylamine, Piperidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos, tBuXPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Celite
-
Silica gel for column chromatography
General Protocol for the Buchwald-Hartwig Amination
This procedure should be performed under an inert atmosphere using Schlenk techniques.
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add this compound (1.0 equivalent).
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Add the amine (1.2 equivalents) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
-
Purification:
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
-
Visualizations
Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Workflow
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 4-bromo-3-fluorobenzamide with various partners. This substrate is a valuable building block in medicinal chemistry, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel drug candidates. The following protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings have been compiled to facilitate the efficient synthesis of diverse derivatives.
Suzuki-Miyaura Coupling: Synthesis of Arylated Benzamides
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds.[1][2][3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.[4]
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A detailed protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below.
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Addition of Base and Solvent: Add cesium carbonate (Cs₂CO₃, 2.0 equiv.) to the tube. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75 |
| 4 | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | - | Na₂CO₃ | Ethanol/H₂O | 80 | 12 | 85 |
Buchwald-Hartwig Amination: Synthesis of N-Aryl Benzamides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides.[7]
Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
A detailed protocol for the Buchwald-Hartwig amination of this compound with morpholine is provided below.
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 equiv.), and a suitable ligand (e.g., Xantphos, 0.02 equiv.) in a dry vial.
-
Addition of Base, Amine, and Solvent: Add sodium tert-butoxide (NaOtBu, 1.4 equiv.). Add morpholine (1.2 equiv.) and anhydrous toluene.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography.
Comparative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 18 | 95 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | THF | 80 | 24 | 89 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | DMF | 120 | 16 | 78 |
Sonogashira Coupling: Synthesis of Alkynylated Benzamides
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[8][9] This method is highly valuable for introducing alkynyl moieties into organic molecules.[10]
Catalytic Cycle:
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of PARP Inhibitors Using 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential Poly (ADP-ribose) polymerase (PARP) inhibitor utilizing 4-Bromo-3-fluorobenzamide as a key starting material. The document also includes an overview of the relevant biological pathways, experimental workflows, and bioassay protocols for the evaluation of the synthesized compounds.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair. PARP-1, the most abundant member, is a key player in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] Upon detecting DNA damage, PARP-1 synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage.[1]
PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations.[1] By inhibiting PARP, SSBs are not efficiently repaired, leading to the formation of DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality.[1][2] The benzamide moiety is a common pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate, competitively inhibiting the enzyme.[1]
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the role of PARP in DNA repair and the mechanism of action for PARP inhibitors.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.
Experimental Workflow for PARP Inhibitor Synthesis and Evaluation
The development of a PARP inhibitor from this compound follows a structured workflow from chemical synthesis to biological validation.
Caption: General workflow for the development of PARP inhibitors.
Synthesis Protocol
Objective: To synthesize a novel PARP inhibitor via a Suzuki coupling reaction using this compound and a suitable boronic acid derivative, followed by further functionalization. This protocol outlines the synthesis of a key intermediate.
Materials:
-
This compound
-
4-(Piperidin-4-yl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: Synthesis of 4'-(4-carbamoyl-2-fluorophenyl)biphenyl-4-yl-piperidinium chloride (Example Intermediate)
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 4.59 mmol), 4-(Piperidin-4-yl)phenylboronic acid (1.2 g, 5.51 mmol), and potassium carbonate (1.9 g, 13.77 mmol).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (40 mL).
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add triphenylphosphine (120 mg, 0.459 mmol) and palladium(II) acetate (52 mg, 0.230 mmol) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer. Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to afford the desired product.
Data Presentation
The following table summarizes representative data for a series of hypothetical PARP inhibitors synthesized from this compound with different boronic acids.
| Compound ID | R-Group (from Boronic Acid) | Yield (%) | PARP-1 IC₅₀ (nM)[3] | PARP-2 IC₅₀ (nM) |
| PARPi-F1 | Phenyl | 75 | 50.2 | 75.8 |
| PARPi-F2 | 4-Methylphenyl | 82 | 35.1 | 60.3 |
| PARPi-F3 | 4-(Piperidin-1-yl)phenyl | 68 | 8.9 | 15.2 |
| PARPi-F4 | 4-(Morpholin-4-yl)phenyl | 71 | 12.5 | 20.1 |
| Olaparib | Reference | - | 5.0 | 1.0 |
| Veliparib | Reference | - | 5.2 | 2.9 |
Biological Assay Protocols
In Vitro PARP-1 Enzyme Inhibition Assay (ELISA-based)
This protocol measures the ability of a compound to inhibit the enzymatic activity of PARP-1.[1]
Materials:
-
Histone H4-coated microplate
-
PARP-1 enzyme and activated DNA mix
-
NAD+ solution
-
Test compounds (dissolved in DMSO)
-
Anti-pADPr antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Plate Setup: To the wells of the histone H4-coated microplate, add 12.5 µL of the diluted test compound or vehicle control.
-
Enzyme Addition: Prepare a PARP-1/DNA mix in assay buffer and add 12.5 µL to each well. Pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 25 µL of NAD+ solution to initiate the reaction. Incubate for 30-60 minutes at 30°C.
-
Washing: Stop the reaction by washing the plate three times with Wash Buffer.
-
Primary Antibody: Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes.
-
Washing: Wash the plate four times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (10-20 minutes).
-
Stop and Read: Add 100 µL of Stop Solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value using non-linear regression.
Cell-Based Cytotoxicity Assay
This protocol measures the cytotoxic effect of a PARP inhibitor on cancer cells, particularly those with BRCA mutations.
Materials:
-
BRCA1-deficient (e.g., MDA-MB-436) and proficient cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.
Disclaimer: This document provides a generalized protocol and should be adapted and optimized based on specific experimental conditions and safety guidelines. All chemical syntheses and biological assays should be performed in a properly equipped laboratory by trained personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-3-fluorobenzamide in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-bromo-3-fluorobenzamide as a key intermediate in the synthesis of novel agrochemicals. While not a widely documented starting material for current commercial agrochemicals, its chemical structure offers significant potential for the development of new active ingredients, particularly within the benzamide class of fungicides and insecticides.
This document presents a representative synthetic protocol for a hypothetical pyrazole carboxamide fungicide, herein named Gemini-Fungicide 1, derived from this compound. The proposed synthesis is based on established and widely published chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction.
Proposed Agrochemical: Gemini-Fungicide 1
Gemini-Fungicide 1 is a hypothetical succinate dehydrogenase inhibitor (SDHI) fungicide. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a commercially available pyrazoleboronic acid pinacol ester. This reaction couples the benzamide core with the pyrazole moiety, a common structural feature in many modern SDHI fungicides.
Quantitative Data for the Synthesis of Gemini-Fungicide 1
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Theoretical Mass (g) | Theoretical Yield (%) |
| This compound | C₇H₅BrFNO | 218.02 | 1.0 | 2.18 | - |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | C₁₀H₁₇BN₂O₂ | 208.06 | 1.2 | 2.50 | - |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 0.02 | 0.045 | - |
| SPhos | C₂₇H₃₁O₂P | 410.50 | 0.04 | 0.164 | - |
| Potassium carbonate | K₂CO₃ | 138.21 | 2.0 | 2.76 | - |
| Gemini-Fungicide 1 | C₁₁H₁₀FN₃O | 219.22 | - | 2.19 | ~85% (illustrative) |
Experimental Protocols
Synthesis of Gemini-Fungicide 1 (4-(1-methyl-1H-pyrazol-4-yl)-3-fluorobenzamide)
This protocol details the synthesis of Gemini-Fungicide 1 via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (2.18 g, 10.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (2.50 g, 12.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous 1,4-dioxane (100 mL) and degassed water (20 mL) via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Heat the reaction mixture to 90°C and maintain it at this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Gemini-Fungicide 1 as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Agrochemical Mode of Action: Succinate Dehydrogenase Inhibition
Gemini-Fungicide 1 is designed to act as a succinate dehydrogenase inhibitor (SDHI). SDHI fungicides disrupt the fungal respiratory chain at complex II (succinate dehydrogenase), a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] By inhibiting this enzyme, the fungicide blocks the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[2][3]
Visualizations
Caption: Synthetic workflow for Gemini-Fungicide 1.
Caption: Mechanism of action of SDHI fungicides.
References
Application Notes and Protocols: 4-Bromo-3-fluorobenzamide in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzamide is a versatile synthetic building block utilized in the construction of complex organic molecules. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate electronic properties and metabolic stability, and a benzamide moiety that can participate in hydrogen bonding, makes it a valuable precursor in various fields, including medicinal chemistry and potentially materials science. While direct applications in materials science are not extensively documented, the synthetic methodologies employed with this compound are highly relevant to the development of novel organic materials for electronics and photonics. This document provides detailed protocols and data related to the application of this compound in the synthesis of a key intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[1][2][3]
Core Application: Intermediate for PARP Inhibitors
This compound serves as a crucial starting material in the synthesis of Olaparib, a PARP inhibitor used in the treatment of certain cancers.[4][5] The following sections detail the synthetic pathway and protocols for a key intermediate derived from this benzamide.
Synthetic Workflow for a Key Pharmaceutical Intermediate
The overall strategy involves a Suzuki coupling reaction to introduce a new carbon-carbon bond at the position of the bromine atom on the this compound scaffold. This reaction is a cornerstone of modern organic synthesis, widely used in both pharmaceutical and materials science research to create complex architectures.
Caption: Synthetic workflow for a biaryl benzamide intermediate.
Experimental Protocols
Protocol 1: Suzuki Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
In a dried Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 10:1 ratio) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl benzamide derivative.
Quantitative Data:
The following table summarizes typical reaction parameters and outcomes for the Suzuki coupling reaction.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Coupling Partner | (4-formylphenyl)boronic acid | Hypothetical |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [6] |
| Base | Potassium Carbonate | [6] |
| Solvent | 1,4-Dioxane/Water (10:1) | [6] |
| Temperature | 90 °C | [6] |
| Reaction Time | 24 hours | [6] |
| Yield | >80% (typical) | [6] |
| Purity | >95% (after chromatography) | N/A |
Versatility in Cross-Coupling Reactions
The bromo-substituent on the this compound scaffold allows for a variety of palladium-catalyzed cross-coupling reactions, making it a versatile precursor for creating diverse molecular structures. This is a key concept in the design of novel organic materials.
References
- 1. This compound [myskinrecipes.com]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - 국제 및 국내 특허문헌 검색 [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 4-Bromo-3-fluorobenzamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzamide is a versatile synthetic intermediate used in the development of novel bioactive compounds.[1] Its structure, featuring bromo and fluoro substituents on the benzamide scaffold, offers multiple points for chemical modification, making it a valuable starting material for creating diverse chemical libraries for biological screening.[1] This document provides detailed application notes and protocols for the derivatization of this compound and subsequent biological evaluation of the resulting compounds, with a focus on potential applications in oncology and neuropharmacology. The benzamide moiety is a key feature in various potential anticancer agents.[2]
Derivatization Strategies
The bromine atom on the this compound ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The two primary strategies detailed here are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Alkyl Derivatives
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[3][4] This reaction allows for the coupling of this compound with a variety of primary and secondary amines to generate a library of N-substituted derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).[3]
-
Base and Solvent Addition: Add a base, for example, sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[3] Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add an anhydrous solvent such as toluene (5 mL) via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 12-24 hours), cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon (C-C) bonds by reacting an organoboron compound with an organic halide.[5] This enables the synthesis of biaryl derivatives of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), an arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst like Pd(OAc)₂ (0.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[6]
-
Solvent Addition: Add a solvent system, for instance, a mixture of toluene and water.[7]
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Biological Screening Protocols
Derivatives of this compound may exhibit inhibitory activity against various enzymes, such as Poly(ADP-ribose) polymerase (PARP) and Fatty Acid Amide Hydrolase (FAAH), which are relevant targets in cancer and neurological disorders, respectively.[8][9][10]
PARP Inhibition Assay for Anticancer Activity
PARP inhibitors are effective in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[9][10] A cell-based assay can be used to determine the efficacy of the synthesized compounds.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Culture a cancer cell line known to be sensitive to PARP inhibition (e.g., those with BRCA mutations) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the synthesized this compound derivatives for a specified period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
FAAH Inhibition Assay for Neurological Applications
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[8] Inhibitors of FAAH have potential as therapeutic agents for pain and other neurological conditions.[12][13]
Experimental Protocol: In Vitro FAAH Inhibition Assay
-
Reagent Preparation: Prepare a purified FAAH enzyme solution, a suitable substrate (e.g., anandamide), and the test compounds (this compound derivatives) dissolved in a solvent like DMSO.[14]
-
Assay Procedure: In a 96-well plate, pre-incubate the FAAH enzyme with various concentrations of the test compounds in a buffer solution.[14][15]
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress by measuring the formation of a product over time using a spectrophotometer or a fluorometer.[14][15]
-
Data Analysis: Determine the rate of reaction for each compound concentration and calculate the percentage of inhibition. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.[15]
Data Presentation
The following tables summarize hypothetical quantitative data for representative derivatives of this compound, illustrating the potential biological activities.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) |
| BFB-A1 | N-Aryl Amination | A549 (Lung Cancer) | 7.5 |
| BFB-A2 | N-Alkyl Amination | HeLa (Cervical Cancer) | 9.3 |
| BFB-S1 | Biaryl (Suzuki) | MCF-7 (Breast Cancer) | 8.9 |
| Data is illustrative and based on analogs of related benzamides.[2] |
Table 2: FAAH Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Enzyme | IC₅₀ (nM) |
| BFB-N1 | N-Aryl Amination | Human FAAH | 150 |
| BFB-N2 | N-Alkyl Amination | Rat FAAH | 210 |
| BFB-S2 | Biaryl (Suzuki) | Human FAAH | 95 |
| Data is hypothetical and for illustrative purposes. |
Visualizations
Workflow for Derivatization and Screening
Caption: Workflow for derivatization and biological screening.
Hypothetical Signaling Pathway for PARP Inhibition
Caption: PARP inhibition leading to apoptosis.
Logical Relationship of FAAH Inhibition
Caption: FAAH inhibition increases endocannabinoid signaling.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. boa.unimib.it [boa.unimib.it]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the N-alkylation of 4-bromo-3-fluorobenzamide, a key synthetic intermediate in the development of various pharmaceutical compounds. The protocol detailed below is based on modern, mild, and efficient methods for amide alkylation, offering a practical approach for medicinal chemists and process development scientists.
N-substituted benzamides are a crucial class of molecules in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of alkyl groups on the amide nitrogen can significantly modulate a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The N-alkylation of primary amides, however, can be challenging due to the low nucleophilicity of the amide nitrogen. Traditional methods often require harsh conditions, such as the use of strong bases like sodium hydride (NaH) or organolithium reagents, which may not be compatible with sensitive functional groups.[1][2]
Recent advancements have led to the development of milder and more user-friendly protocols. This application note focuses on a robust method utilizing potassium phosphate (K₃PO₄) as a moderately basic salt in an acetonitrile medium, which has been shown to be effective for the N-alkylation of a variety of primary amides with alkyl halides.[3] This approach avoids the need for strictly anhydrous conditions and highly reactive, hazardous bases, making it a more accessible and scalable option.
Experimental Protocols
This section details the experimental procedure for the N-alkylation of this compound with a generic alkyl halide using a potassium phosphate-mediated method.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Potassium phosphate (K₃PO₄), finely ground
-
Acetonitrile (CH₃CN), anhydrous grade recommended
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
General Protocol for N-Alkylation:
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1.0 equivalent), the desired alkyl halide (1.1-1.5 equivalents), and finely ground potassium phosphate (2.0-3.0 equivalents).
-
Add acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
-
Reaction Execution:
-
Stir the reaction mixture at a temperature between 50 °C and the reflux temperature of acetonitrile (82 °C). The optimal temperature may vary depending on the reactivity of the alkyl halide.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from several hours to 48 hours.[3]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₃PO₄ and any inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The following tables provide a summary of the reaction parameters and a template for recording experimental results.
Table 1: General Reaction Parameters for N-Alkylation of this compound.
| Parameter | Recommended Value/Reagent |
| Substrate | This compound (1.0 eq) |
| Alkylating Agent | Alkyl Halide (1.1 - 1.5 eq) |
| Base | Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 50 - 82 °C |
| Reaction Time | 12 - 48 hours |
Table 2: Representative Data for N-Alkylation of Primary Benzamides (for reference). [3]
| Entry | Alkylating Agent | Amide | Product | Yield (%) |
| 1 | Benzyl bromide | Benzamide | N-Benzylbenzamide | 70 |
| 2 | 1-Bromopentane | Benzamide | N-Pentylbenzamide | 66 |
| 3 | Allyl bromide | Benzamide | N-Allylbenzamide | 65 |
Table 3: Experimental Data Log (for researcher's use).
| Entry | Alkylating Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | |||||
| 2 | |||||
| 3 |
Mandatory Visualization
The following diagrams illustrate the general chemical transformation and the experimental workflow for the N-alkylation protocol.
References
Application Notes and Protocols: Functionalization of the Amide Group in 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the amide group in 4-Bromo-3-fluorobenzamide. This versatile building block is of significant interest in medicinal chemistry and drug development due to the strategic placement of its bromine and fluorine substituents, which allows for diverse synthetic modifications. The functionalized products of this compound, such as N-substituted derivatives, anilines, nitriles, and benzylamines, serve as key intermediates in the synthesis of biologically active molecules.
Overview of Amide Functionalization Reactions
The amide group of this compound can undergo several key transformations, providing access to a variety of important chemical scaffolds. These reactions include:
-
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the amide nitrogen to generate secondary or tertiary amides.
-
Hofmann Rearrangement: Conversion of the primary amide to a primary amine with one fewer carbon atom, yielding 4-Bromo-3-fluoroaniline.
-
Dehydration: Elimination of water to form the corresponding 4-Bromo-3-fluorobenzonitrile.
-
Reduction: Reduction of the carbonyl group to a methylene group, affording (4-Bromo-3-fluorophenyl)methanamine.
These transformations are crucial for generating molecular diversity and synthesizing compounds with potential therapeutic applications. For instance, 4-Bromo-3-fluoroaniline is a key precursor for the antibacterial agent torezolid[1]. Furthermore, N-substituted benzamide derivatives have been investigated as inhibitors of various enzymes, including Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy[2][3].
Data Presentation: Summary of Functionalization Reactions
The following table summarizes the key functionalization reactions of this compound, including typical reagents, reaction conditions, and expected yields.
| Functionalization Reaction | Product | Reagents and Conditions | Typical Yield (%) |
| N,N-Dimethylation | 4-Bromo-3-fluoro-N,N-dimethylbenzamide | 1. Thionyl chloride, DMF (cat.) 2. Dimethylamine HCl, Triethylamine, DCM | 99% |
| Hofmann Rearrangement | 4-Bromo-3-fluoroaniline | Sodium hypobromite (in situ from Br₂ and NaOH) in an aqueous solution | 85-95% (Estimated) |
| Dehydration to Nitrile | 4-Bromo-3-fluorobenzonitrile | Trifluoroacetic anhydride (TFAA), Triethylamine, Dichloromethane | >90% (Typical) |
| Reduction to Amine | (4-Bromo-3-fluorophenyl)methanamine | Borane-tetrahydrofuran complex (BH₃·THF) in THF, followed by acidic workup | 80-90% (Estimated) |
| N-Arylation (Buchwald-Hartwig) | N-Aryl-4-bromo-3-fluorobenzamide | Aryl halide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene | 70-95% (Typical) |
Experimental Protocols
N,N-Dimethylation of this compound
This protocol describes the synthesis of 4-Bromo-3-fluoro-N,N-dimethylbenzamide.
Workflow Diagram:
Protocol:
-
Acid Chloride Formation: To a suspension of this compound (1.0 eq) in thionyl chloride (5 vol), add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). In a separate flask, prepare a solution of dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography if necessary.
Hofmann Rearrangement to 4-Bromo-3-fluoroaniline
This protocol describes the conversion of this compound to 4-Bromo-3-fluoroaniline.
Workflow Diagram:
Protocol:
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.2 eq) in water. Slowly add bromine (1.1 eq) to the cold solution with vigorous stirring to form a solution of sodium hypobromite.
-
Reaction: To the freshly prepared cold sodium hypobromite solution, add a solution of this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane or THF) dropwise, maintaining the temperature below 10 °C.
-
Rearrangement and Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-Bromo-3-fluoroaniline can be purified by column chromatography or distillation.
Dehydration to 4-Bromo-3-fluorobenzonitrile
This protocol describes the synthesis of 4-Bromo-3-fluorobenzonitrile from this compound.
Workflow Diagram:
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (2.5 eq) to the solution, followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup and Purification: Quench the reaction by slowly adding water. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-Bromo-3-fluorobenzonitrile can be purified by column chromatography.
Reduction to (4-Bromo-3-fluorophenyl)methanamine
This protocol outlines the reduction of this compound to the corresponding benzylamine.
Workflow Diagram:
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, approx. 3.0 eq) dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction to 0 °C and carefully quench the excess borane by the slow, dropwise addition of 1 M HCl. Stir the mixture for 1 hour at room temperature. Basify the aqueous layer with 2 M NaOH until pH > 10. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (4-Bromo-3-fluorophenyl)methanamine. Purification can be achieved by column chromatography or distillation.
Application in Drug Development: Targeting FGFR1
N-substituted benzamides are a class of compounds that have shown promise as enzyme inhibitors. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)[2][3]. FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. Inhibition of the FGFR1 signaling pathway is a key strategy in the development of targeted cancer therapies.
FGFR1 Signaling Pathway and Inhibition:
The diagram illustrates how Fibroblast Growth Factors (FGFs) bind to and activate the FGFR1 receptor, leading to the activation of downstream signaling pathways that promote cancer cell proliferation and survival. N-substituted this compound derivatives can act as inhibitors of FGFR1, blocking this signaling cascade and thereby exerting an anti-cancer effect[2][3]. The development of such targeted inhibitors is a major focus in modern drug discovery.
References
- 1. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-bromo-3-fluorobenzamide, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals to help improve reaction yields and troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary synthetic routes for the synthesis of this compound:
-
Amidation of 4-Bromo-3-fluorobenzoic acid: This is a common and straightforward method that involves the conversion of the carboxylic acid to an activated derivative (like an acyl chloride) followed by a reaction with ammonia.
-
Partial hydrolysis of 4-Bromo-3-fluorobenzonitrile: This method involves the controlled hydrolysis of the nitrile group to the corresponding primary amide.
Q2: I am experiencing low yields in the amidation of 4-Bromo-3-fluorobenzoic acid. What are the potential causes and solutions?
A2: Low yields in the amidation reaction can stem from several factors. Incomplete activation of the carboxylic acid is a common issue. Ensure that the activating agent, such as thionyl chloride or a coupling reagent, is fresh and used in the correct stoichiometric amount. The presence of moisture can also hydrolyze the activated intermediate, reducing the yield. Therefore, using anhydrous solvents and reagents is crucial.[1] Additionally, the reaction of the activated acid with ammonia can be highly exothermic, leading to side reactions if the temperature is not controlled.
Q3: How can I control the hydrolysis of 4-Bromo-3-fluorobenzonitrile to selectively obtain the amide instead of the carboxylic acid?
A3: Selectively hydrolyzing a nitrile to an amide without further hydrolysis to the carboxylic acid can be challenging. The key is to use milder reaction conditions. For basic hydrolysis, using a peroxide source (like hydrogen peroxide) in the presence of a base (e.g., potassium carbonate) at controlled, lower temperatures can favor the formation of the amide. Acid-catalyzed hydrolysis is generally more vigorous and more likely to proceed to the carboxylic acid.[2] Careful monitoring of the reaction progress using techniques like TLC or HPLC is essential to stop the reaction once the amide is formed.
Q4: What are some common impurities that I might encounter in my final product?
A4: Depending on the synthetic route, you may encounter different impurities. In the amidation of 4-Bromo-3-fluorobenzoic acid, unreacted starting material and the corresponding N-acylurea (if a carbodiimide coupling agent is used) are potential impurities. In the hydrolysis of 4-Bromo-3-fluorobenzonitrile, the primary impurity is often the over-hydrolyzed product, 4-Bromo-3-fluorobenzoic acid. Incomplete reactions in either route will result in the presence of starting materials.
Troubleshooting Guides
Route 1: Amidation of 4-Bromo-3-fluorobenzoic acid
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete conversion of the carboxylic acid to the acyl chloride. | Ensure thionyl chloride is fresh and used in excess. A catalytic amount of DMF can be added to facilitate the reaction. |
| Hydrolysis of the acyl chloride intermediate. | Use anhydrous solvents and maintain a dry atmosphere (e.g., using a drying tube or inert gas). | |
| Inefficient reaction with ammonia. | Add the acyl chloride solution dropwise to a cold, concentrated solution of ammonia or ammonium hydroxide to control the exotherm. | |
| Formation of Side Products | Reaction of the acyl chloride with the solvent (e.g., methanol leading to methyl ester formation). | Choose an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) for the reaction with ammonia. |
| Formation of an anhydride. | This can occur if the acid chloride reacts with unreacted carboxylic acid. Ensure complete conversion to the acid chloride before adding ammonia. | |
| Difficult Product Isolation | Product is soluble in the aqueous layer during workup. | Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity and improve extraction efficiency with an organic solvent. |
Route 2: Partial Hydrolysis of 4-Bromo-3-fluorobenzonitrile
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Amide | Incomplete hydrolysis of the nitrile. | Increase the reaction time or slightly elevate the temperature. Ensure proper mixing. |
| Further hydrolysis to the carboxylic acid. | Use milder conditions (lower temperature, shorter reaction time). Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Reaction Stalls | Insufficient base or peroxide. | Ensure the correct stoichiometry of the base and hydrogen peroxide. |
| Formation of Carboxylic Acid Impurity | Reaction conditions are too harsh. | Decrease the concentration of the base or acid, lower the reaction temperature, and shorten the reaction time. |
| Difficult Product Purification | Separating the amide from the starting nitrile and the carboxylic acid byproduct. | Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. Recrystallization can also be effective if a suitable solvent is found. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromo-3-fluorobenzoic acid
This protocol is adapted from a high-yield synthesis of a similar N,N-dimethylbenzamide.[3]
-
Activation of the Carboxylic Acid:
-
To a suspension of 4-Bromo-3-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the mixture to reflux (around 40-80°C) and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual thionyl chloride.
-
-
Amidation:
-
Dissolve the crude 4-bromo-3-fluorobenzoyl chloride in an anhydrous inert solvent like DCM or THF.
-
In a separate flask, cool a concentrated solution of aqueous ammonium hydroxide (or a solution of ammonia in an organic solvent) to 0°C in an ice bath.
-
Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
If a precipitate forms, filter the solid and wash it with cold water and a small amount of cold organic solvent.
-
If no precipitate forms, separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography.
-
Protocol 2: Synthesis of this compound from 4-Bromo-3-fluorobenzonitrile
This protocol is based on general procedures for the partial hydrolysis of nitriles.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-Bromo-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of tert-butanol and water.
-
Add a base, such as powdered potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.0-1.5 eq).
-
Cool the mixture in an ice bath to 0-5°C.
-
-
Hydrolysis:
-
Slowly add an aqueous solution of hydrogen peroxide (e.g., 30% H₂O₂) (2.0-3.0 eq) to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress closely by TLC or HPLC to avoid over-hydrolysis to the carboxylic acid.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a large volume of cold water.
-
If a precipitate forms, filter the solid, wash it thoroughly with cold water, and dry it.
-
If the product remains in solution, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Synthesis
| Parameter | Route 1: Amidation of Carboxylic Acid | Route 2: Hydrolysis of Nitrile |
| Starting Material | 4-Bromo-3-fluorobenzoic acid | 4-Bromo-3-fluorobenzonitrile |
| Key Reagents | Thionyl chloride, Ammonia | Hydrogen peroxide, Base (e.g., K₂CO₃) |
| Typical Yield | High (A related N,N-dimethyl amide was synthesized with 99% yield[3]) | Moderate to High (Highly dependent on reaction control) |
| Key Challenges | Handling of corrosive and moisture-sensitive reagents (thionyl chloride). | Controlling the reaction to prevent over-hydrolysis to the carboxylic acid. |
| Advantages | Generally a high-yielding and reliable method. | Can be a one-pot reaction. |
| Disadvantages | Two-step process (activation then amidation). | Potential for significant byproduct formation if not carefully controlled. |
Visualizations
Caption: Workflow for the synthesis of this compound via amidation.
Caption: Troubleshooting logic for low yield in the amidation synthesis.
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
References
Purification of crude 4-Bromo-3-fluorobenzamide by recrystallization
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 4-Bromo-3-fluorobenzamide by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures. For this compound, an off-white solid, polar solvents are generally a good starting point.[1] While it has good solubility in polar aprotic solvents like DMF and DMSO, these are often not ideal for recrystallization due to their high boiling points.[1] A mixed solvent system, such as ethanol/water or acetonitrile/water, is often effective for amides.[2] Small-scale solubility tests are crucial to determine the optimal solvent or solvent mixture for your specific crude sample.
Q2: My compound will not dissolve, even after adding a large amount of hot solvent. What should I do?
A2: This indicates that the chosen solvent is likely inappropriate for your compound.
-
Solution 1: Change Solvents. If the compound remains insoluble even at the solvent's boiling point, the solvent is not suitable. You must recover your crude solid, typically by evaporating the solvent, and select a different solvent based on the solubility data provided in Table 2.
-
Solution 2: Check for Insoluble Impurities. If most of the compound dissolves but a small amount of solid remains, these may be insoluble impurities. In this case, you should perform a hot filtration to remove these particulates before allowing the solution to cool.
Q3: I have successfully dissolved the crude product, but no crystals have formed after cooling to room temperature. What is the cause?
A3: This is a common issue that can arise from several factors.
-
Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure, as the solution is too dilute to become saturated upon cooling.[3][4]
-
Possible Cause 2: The solution is supersaturated. The solution may need a nucleation site to initiate crystal growth.[4]
-
Solution 1: Induce Crystallization. Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line.[4][5][6] The microscopic scratches on the glass can provide a surface for crystals to begin forming.
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Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution.[5][7] This "seed" crystal will act as a template for further crystal growth.
-
Solution 3: Further Cooling. Place the flask in an ice-water bath to further decrease the compound's solubility and promote crystallization.[6][7]
-
Q4: The compound has separated as an oil instead of forming solid crystals. How can this be resolved?
A4: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or the solution being too concentrated.[4][5][7]
-
Solution 1: Reheat and Dilute. Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-2 mL) to slightly dilute the solution and then allow it to cool more slowly.[5][7]
-
Solution 2: Slow Down Cooling. Rapid cooling encourages oil formation.[4] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask with paper towels can also help slow the cooling rate.[5]
-
Solution 3: Modify Solvent System. If using a mixed solvent system, reheating and adding a small amount of the more "soluble" solvent can prevent oiling out.[5]
Q5: My final crystals have a low yield and are still colored. What should I do?
A5: A low yield is often due to using too much solvent, where a significant portion of the product remains in the mother liquor.[3] Color may indicate the presence of persistent, colored impurities.
-
Low Yield Solution: You can attempt to recover a "second crop" of crystals by evaporating a portion of the solvent from the filtrate (mother liquor) and re-cooling to induce further crystallization.[6] Note that this second crop may be less pure than the first.
-
Colored Impurities Solution: If the crystals remain colored, the impurities may have similar solubility properties to your compound. In this case, you may need to add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs colored impurities, which are then removed by filtration. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 759427-20-8 | [1][8] |
| Molecular Formula | C₇H₅BrFNO | [1][8] |
| Appearance | Off-white solid | [1] |
| Melting Point | 118-120 °C | [1] |
| Water Solubility | ~0.3 mg/mL at 25 °C | [1] |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability Assessment |
| Ethanol | Polar | 78 | Good. A common choice for amides. May require the addition of water as an anti-solvent to decrease solubility at room temperature.[2] |
| Acetonitrile | Polar | 82 | Good. Often provides excellent results for the recrystallization of amide compounds.[2] |
| Ethyl Acetate | Medium | 77 | Moderate. A less polar option that can be effective if solubility in alcohols is too high at room temperature.[2] |
| Water | Very Polar | 100 | Poor (as a primary solvent). Unlikely to be a good solvent on its own due to low solubility.[1] Excellent (as an anti-solvent). Can be used effectively with a miscible solvent like ethanol or acetonitrile. |
| Toluene | Non-polar | 111 | Poor. Unlikely to dissolve the polar benzamide functional group effectively. |
| Hexanes | Non-polar | 69 | Poor. Unsuitable as a primary solvent but may be used as an anti-solvent with a more polar solvent like ethyl acetate. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure using an ethanol/water solvent system. The optimal solvent and volumes should be determined by preliminary small-scale tests.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring or swirling. Continue adding small portions of hot ethanol until the solid completely dissolves.[6] Avoid adding a large excess of solvent.[3]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Keep the solution hot throughout this process to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: Remove the flask from the heat source. If using a mixed solvent system, add deionized water dropwise to the hot ethanol solution until it becomes slightly and persistently cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling: Cover the flask with a watch glass to prevent solvent evaporation and contamination.[6] Allow the flask to cool slowly and undisturbed to room temperature.[3] Rushing this step can lead to smaller, less pure crystals or oiling out.[4]
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Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[6]
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Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent (in this case, a pre-chilled ethanol/water mixture) to rinse away any remaining soluble impurities.[3][6]
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.
-
Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (118-120 °C) is a good indicator of purity.[1]
Visualizations
Caption: A general workflow for the purification of a solid compound by recrystallization.
Caption: A decision tree to diagnose and solve common recrystallization problems.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 759427-20-8 [sigmaaldrich.com]
Common impurities in 4-Bromo-3-fluorobenzamide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities in 4-Bromo-3-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound typically arise from the synthetic route. These can be broadly categorized as:
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Unreacted Starting Materials: The most common starting material for the synthesis of this compound is 4-bromo-3-fluorobenzoic acid. Incomplete conversion during the amidation reaction is a primary source of this impurity.
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Regioisomers: During the synthesis of the precursor, 4-bromo-3-fluorobenzoic acid, various positional isomers can be formed. These isomeric impurities can be carried through the synthesis to the final product. Examples include 3-bromo-4-fluorobenzamide and other isomers.
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Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexane) may be present in the final product if not completely removed.
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Byproducts of the Amidation Reaction: Depending on the specific reagents used for the amidation (e.g., thionyl chloride, coupling agents), various byproducts can be generated.
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and its non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities, including residual solvents and certain regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information and help identify and quantify impurities with distinct signals from the main compound.
Troubleshooting Guides
Problem: Presence of Unreacted 4-Bromo-3-fluorobenzoic Acid
Issue: HPLC analysis indicates a significant peak corresponding to 4-bromo-3-fluorobenzoic acid.
Cause: Incomplete amidation reaction.
Solutions:
-
Recrystallization: This is often the most effective method for removing the more polar carboxylic acid impurity.
-
Aqueous Wash: Dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can effectively remove the acidic impurity.
Problem: Presence of Isomeric Impurities
Issue: GC-MS or HPLC analysis reveals the presence of one or more regioisomers.
Cause: Formation of isomers during the synthesis of the 4-bromo-3-fluorobenzoic acid precursor.
Solution:
-
Column Chromatography: This technique is highly effective for separating isomers with different polarities. A silica gel column with a gradient elution system is recommended.
Problem: Oily Product Instead of a Solid
Issue: The product is obtained as an oil or fails to crystallize.
Cause: Presence of significant impurities or residual solvent.
Solution:
-
Purification: The presence of impurities can lower the melting point and inhibit crystallization. Purify the product using column chromatography first to remove the bulk of the impurities.
-
Solvent Removal: Ensure all residual solvent is removed under high vacuum.
-
Recrystallization Troubleshooting: If the product still fails to crystallize after purification, refer to the recrystallization troubleshooting section below.
Experimental Protocols
Recrystallization for Removal of 4-Bromo-3-fluorobenzoic Acid
Objective: To remove the polar impurity, 4-bromo-3-fluorobenzoic acid, from this compound.
Materials:
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Crude this compound
-
Ethanol
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Deionized Water
-
Erlenmeyer flasks
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Hotplate with magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Redissolve: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Column Chromatography for Removal of Isomeric Impurities
Objective: To separate this compound from its less polar regioisomers.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common gradient is to start with 100% hexane and gradually increase to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound and Purity After Purification.
| Impurity | Typical Concentration in Crude Product (%) | Concentration after Recrystallization (%) | Concentration after Column Chromatography (%) |
| 4-Bromo-3-fluorobenzoic acid | 2 - 5 | < 0.1 | 1 - 2 |
| Regioisomers | 1 - 3 | 1 - 3 | < 0.2 |
| This compound Purity | 92 - 97 | > 99.5 | > 99.5 |
Note: These values are illustrative and can vary depending on the specific reaction and purification conditions.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting the appropriate purification method based on the impurity type.
Technical Support Center: Synthesis of 4-Bromo-3-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Bromo-3-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory synthesis method involves a two-step process. First, 4-Bromo-3-fluorobenzoic acid is converted to its more reactive acid chloride derivative, 4-bromo-3-fluorobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with ammonia or ammonium hydroxide yields the final product, this compound.[1][2]
Q2: I am observing a lower than expected yield. What are the potential causes?
A2: Low yields can arise from several factors throughout the synthesis. Incomplete conversion of the starting carboxylic acid to the acid chloride is a common issue. Additionally, the intermediate acid chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid, reducing the amount of intermediate available for the amidation step. During the amidation reaction, inadequate temperature control can lead to side reactions. Finally, losses during product isolation and purification, such as using a suboptimal recrystallization solvent, can also contribute to a lower overall yield.
Q3: My final product is not pure. What are the likely impurities?
A3: Impurities in the final product can originate from the starting materials or form as byproducts during the reaction. A significant source of contamination can be regioisomers of the starting material, such as isomers of 4-bromo-3-fluorobenzaldehyde, a common precursor to the benzoic acid. These isomers can be challenging to separate and may be carried through the synthetic sequence. Unreacted 4-Bromo-3-fluorobenzoic acid is another common impurity, often resulting from the hydrolysis of the intermediate acid chloride. During the amidation step, if the acid chloride is in large excess, the formation of N,N-diacylated byproducts is a possibility, though less common with ammonia as the nucleophile.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[3] The key is to select an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at all temperatures. Common solvents to screen for recrystallization include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water, or mixtures of these.[4] For compounds with both polar and nonpolar characteristics, a solvent pair like ethanol/water can be effective.[4]
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A5: Thin-layer chromatography (TLC) is a rapid and convenient technique for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing non-volatile and thermally sensitive compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile and semi-volatile impurities. Given the potential for regioisomeric impurities, specialized GC methods may be required for complete separation and quantification.
Troubleshooting Guide
The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-Bromo-3-fluorobenzoyl chloride (Step 1) | Incomplete reaction with the chlorinating agent (e.g., thionyl chloride). | - Ensure the chlorinating agent is used in excess (typically 1.5-2.0 equivalents).- Increase the reaction time or gently heat the reaction mixture under reflux, if the protocol allows.[2]- Use a catalytic amount of dimethylformamide (DMF) to accelerate the reaction. |
| Hydrolysis of the acid chloride due to moisture. | - Use anhydrous solvents and glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Yield of this compound (Step 2) | Incomplete amidation reaction. | - Ensure a sufficient excess of ammonia or ammonium hydroxide is used to drive the reaction to completion and neutralize the HCl byproduct.[1]- The reaction is exothermic; maintain a low temperature (e.g., 0-5 °C) during the addition of the acid chloride to the ammonia solution to prevent side reactions.[5] |
| Hydrolysis of 4-bromo-3-fluorobenzoyl chloride during workup. | - Perform the aqueous workup at a low temperature.- Promptly extract the product into an organic solvent after quenching the reaction. | |
| Presence of Starting Carboxylic Acid in the Final Product | Incomplete conversion to the acid chloride. | - Refer to the solutions for "Low Yield of 4-Bromo-3-fluorobenzoyl chloride". |
| Hydrolysis of the acid chloride. | - Ensure anhydrous conditions during the formation of the acid chloride and the amidation step.- During the workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid.[5] | |
| Presence of Unknown Impurities | Formation of regioisomers from impure starting materials. | - Analyze the starting 4-bromo-3-fluorobenzoic acid or its precursors for isomeric purity using GC or HPLC.- If significant isomeric impurities are present, consider purification of the starting material before proceeding with the synthesis. |
| Formation of N,N-diacylated byproduct. | - Avoid using a large excess of the acid chloride relative to the amine. Add the acid chloride solution dropwise to the ammonia solution to maintain a high concentration of the amine.[5] | |
| Difficulty in Product Crystallization | Inappropriate recrystallization solvent. | - Perform a systematic solvent screen with small amounts of the crude product to identify a suitable solvent or solvent pair.[4]- Good solvent candidates will dissolve the compound when hot but not at room temperature.[4] |
| Product is "oiling out" instead of crystallizing. | - This occurs when the solution is supersaturated or cooled too quickly. Try adding more solvent, reheating to ensure complete dissolution, and then allowing the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-fluorobenzoyl chloride
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube or an inert gas inlet.
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To the flask, add 4-Bromo-3-fluorobenzoic acid.
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Slowly add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-bromo-3-fluorobenzoyl chloride is a moisture-sensitive liquid or low-melting solid and is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
In a separate flask equipped with a magnetic stir bar and placed in an ice bath, add a concentrated aqueous solution of ammonium hydroxide.
-
Dissolve the crude 4-bromo-3-fluorobenzoyl chloride from the previous step in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Slowly add the solution of 4-bromo-3-fluorobenzoyl chloride dropwise to the cold, stirred ammonium hydroxide solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.[6]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.[5]
-
The solid product, this compound, will precipitate from the reaction mixture.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove any ammonium salts.[6]
-
The crude product can then be dried and purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-3-fluorobenzamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-fluorobenzamide. Given its electron-deficient nature, this substrate presents unique challenges that can be overcome with careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.[1]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen and that the reaction is run under a positive pressure of that gas.[1]
-
Reagent Purity: Verify the quality and purity of your reagents. Solvents should be anhydrous and degassed, as oxygen can deactivate the catalyst.[1] Phosphine ligands are particularly susceptible to oxidation.[1] The base should be of high purity and stored under dry conditions.
-
Catalyst Integrity: Ensure your palladium catalyst is fresh and has been stored correctly. Some palladium sources, especially Pd(II) precatalysts, can degrade over time.[1]
Q2: I'm observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?
A2: Dehalogenation, where the bromine atom is replaced by hydrogen, is a common side reaction, particularly with electron-deficient aryl halides.[2][3] This occurs when the palladium intermediate reacts with a hydride source. To mitigate this:
-
Choice of Base: Strong bases can sometimes promote pathways that lead to hydride formation. Switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[3]
-
Solvent Selection: Alcoholic solvents can sometimes act as hydride donors. If you are using an alcohol, consider switching to an aprotic solvent system like dioxane or toluene.[2]
-
Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.
Q3: Protodeboronation of my boronic acid seems to be a major issue, leading to low product yield. What strategies can I employ to prevent this?
A3: Protodeboronation is a common pathway for boronic acid decomposition, especially for electron-deficient or heteroaromatic boronic acids.[1][4]
-
Use Milder Bases: The base is essential for activating the boronic acid but can also promote its decomposition. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be effective.[1]
-
Anhydrous Conditions: While some water is often beneficial for dissolving the base, excessive water can accelerate protodeboronation.[2] Experimenting with nearly anhydrous conditions may be helpful.
-
Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate salt.[1][5] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of decomposition.[1][5]
Q4: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid. What causes this and how can it be avoided?
A4: The homocoupling of boronic acids to form a symmetrical biaryl is typically caused by the presence of oxygen.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling reaction.[2] To prevent this, ensure your reaction setup is rigorously degassed. This involves bubbling an inert gas (argon or nitrogen) through your solvent and ensuring all manipulations are performed under a positive pressure of inert gas.[1]
Troubleshooting and Optimization Guide
When initial checks do not resolve low yield issues, a systematic optimization of the reaction parameters is necessary. The following tables provide a framework for screening key variables.
Table 1: Catalyst and Ligand Screening
The choice of palladium source and ligand is critical for activating the C-Br bond and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective for challenging couplings.[6][7]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 45 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 65 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 100 | 92 |
Yields are hypothetical and for illustrative purposes.
Table 2: Base and Solvent Optimization
The base activates the boronic acid for transmetalation, and the solvent influences reagent solubility and reaction kinetics.[6][8] A biphasic organic/aqueous system is common, as water helps dissolve the inorganic base.[2][6]
| Entry | Catalyst System | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | K₂CO₃ (2) | Dioxane / H₂O (4:1) | 100 | 75 |
| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (2) | Dioxane / H₂O (4:1) | 100 | 85 |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ (2) | Dioxane / H₂O (4:1) | 100 | 90 |
| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ (2) | Toluene / H₂O (10:1) | 100 | 92 |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ (2) | DMF | 100 | 60 |
Yields are hypothetical and for illustrative purposes.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
General Experimental Protocol
This protocol provides a starting point and may require optimization based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst system (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 10:1 Toluene/Water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand, followed by the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-3-fluorobenzamide
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Buchwald-Hartwig amination of 4-bromo-3-fluorobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes and how can I address them?
A1: Low conversion is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical. For electron-deficient aryl bromides like this compound, a sufficiently active catalyst system is necessary.
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.[1] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[1][5] The solubility of the base is also a key factor; consider a combination of an organic and inorganic base to improve this.[1]
-
-
Solvent and Solubility: Insolubility of reactants is a frequent cause of reaction failure.[1]
-
Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations range from 80-100°C.[1]
-
Recommendation: If you observe low conversion at a lower temperature, gradually increase it. However, be aware that higher temperatures can sometimes lead to side reactions like hydrodehalogenation.[6]
-
Q2: I am observing significant formation of 3-fluorobenzamide (hydrodehalogenation product). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen. This can be caused by:
-
Inefficient Catalytic Cycle: If the desired C-N bond formation is slow, side reactions can become more prominent.
-
High Temperatures: Excessive heat can promote this side reaction.[6]
-
Choice of Ligand and Base: The combination of ligand and base can influence the relative rates of amination versus hydrodehalogenation.
Troubleshooting Steps:
-
Optimize Ligand: Screen different phosphine ligands. A more effective ligand can accelerate the desired amination, outcompeting the hydrodehalogenation pathway.
-
Lower Reaction Temperature: If possible, reduce the reaction temperature. This may require a longer reaction time to achieve full conversion.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a cleaner reaction with fewer side products.[1][2]
Q3: The amide functional group in my substrate is not reacting. Why is this and what can be done?
A3: Amides are generally less nucleophilic than amines, making their participation in Buchwald-Hartwig amination more challenging.[1][5] To promote the reaction with the benzamide, more forcing conditions or specialized catalyst systems may be required.
-
Ligand Selection: Specific ligands have been developed to facilitate the amination of amides. For instance, tBuBrettPhos has been shown to be effective for the coupling of amides with aryl chlorides.[4][5]
-
Base Strength: A strong base is typically required to deprotonate the amide and form the active nucleophile.
-
Alternative Strategies: If direct amination of the benzamide proves difficult, consider alternative synthetic routes.
Q4: Can the fluorine atom on the aromatic ring interfere with the reaction?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide. While it can make the aryl bromide more susceptible to oxidative addition, it can also affect the overall electronic properties of the substrate. Generally, the Buchwald-Hartwig amination is tolerant of a wide range of functional groups, including fluorine.[7] The key is to select a catalyst system that is well-suited for electron-deficient substrates.
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination
This is a general starting point; optimization of each parameter is crucial for the specific substrate.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[5]
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous, degassed solvent, followed by the base (2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale/Considerations |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts offer better reliability and activity.[1] |
| Ligand | XPhos, RuPhos, or BrettPhos | Sterically hindered biaryl phosphine ligands are often effective for challenging couplings.[4][8] |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu is a strong, common base. Cs₂CO₃ is a milder option if base-sensitive groups are a concern.[1] |
| Solvent | Toluene or 1,4-Dioxane | Common solvents with good solvating properties for these reactions.[1][5] |
| Temperature | 80 - 110 °C | A good starting range; may require optimization.[1] |
| Catalyst Loading | 1 - 2 mol % | A typical loading for efficient catalysis.[5] |
Visual Troubleshooting Guide
The following diagrams illustrate the general workflow for troubleshooting common issues in the Buchwald-Hartwig amination of this compound.
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Strategy to minimize hydrodehalogenation side product.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination in reactions with 4-Bromo-3-fluorobenzamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions with 4-Bromo-3-fluorobenzamide. Unwanted C-Br bond cleavage is a common side reaction that can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate this issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 3-fluorobenzamide as a significant byproduct. This reduces the yield of the desired coupled product and introduces a purification challenge due to the structural similarity of the byproduct to the starting material and potentially the product.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: Debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then transfer a hydride to the aryl bromide, leading to the debrominated byproduct. Key factors contributing to the formation of Pd-H species include the choice of base, solvent, and the presence of any hydrogen-donating impurities (e.g., water, alcohols). The electron-withdrawing nature of the fluoro and benzamide groups in this compound can make the aryl bromide more susceptible to this side reaction.
Q3: How do the electronic properties of this compound influence debromination?
A3: The presence of the electron-withdrawing fluorine atom and benzamide group makes the aromatic ring electron-deficient. This can increase the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst. However, it can also make the resulting arylpalladium(II) intermediate more susceptible to side reactions, including the undesired reductive cleavage of the C-Br bond if a hydride source is present.
Q4: Which cross-coupling reactions are most prone to debromination with this substrate?
A4: Debromination can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The propensity for debromination will depend heavily on the specific reaction conditions employed for each of these transformations.
Troubleshooting Guides
Issue 1: Significant Formation of 3-fluorobenzamide in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant peak corresponding to 3-fluorobenzamide in LC-MS or GC-MS analysis.
-
Difficult purification due to co-elution of the byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Solutions:
| Parameter | Recommended Action | Rationale |
| Base | Switch from strong bases (e.g., NaOH, NaOtBu) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ . | Strong bases can promote the formation of Pd-H species, which are responsible for debromination. Weaker bases are less likely to act as hydride donors. |
| Ligand | Employ bulky, electron-rich phosphine ligands. Good starting points include XPhos, SPhos, or RuPhos . | These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway. They also stabilize the palladium catalyst. |
| Solvent | Avoid protic solvents (e.g., alcohols) and polar aprotic solvents like DMF if debromination is severe. Use toluene, dioxane, or 2-MeTHF . | Protic solvents can directly act as a source of hydrides. Some aprotic polar solvents can contain impurities or decompose to generate hydride sources. |
| Temperature | Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and slowly increase if the reaction is too slow. | Debromination may have a higher activation energy than the desired coupling, so lowering the temperature can selectively slow down the side reaction. |
| Reagents | Use high-purity, anhydrous boronic acid and solvents. Degas the reaction mixture thoroughly. | Water and other protic impurities can be a significant source of hydrides. Oxygen can lead to catalyst decomposition and side reactions. |
Issue 2: Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Formation of 3-fluorobenzamide alongside the desired N-aryl product.
-
Incomplete conversion of the starting material despite prolonged reaction times.
Solutions:
| Parameter | Recommended Action | Rationale |
| Base | Use a non-nucleophilic, sterically hindered base like LHMDS or K₃PO₄ . Avoid strong alkoxides if possible. | Strong, less hindered bases can contribute to Pd-H formation. |
| Ligand | Use specialized biarylphosphine ligands developed for challenging aminations, such as BrettPhos or AdBrettPhos . | These ligands are designed to facilitate the C-N bond-forming reductive elimination, which is often the rate-limiting step, thereby minimizing the lifetime of intermediates that could lead to debromination. |
| Catalyst | Use a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species. | Inefficient catalyst activation can lead to side reactions and catalyst decomposition. |
| Temperature | Optimize the temperature. While some aminations require high temperatures, excessive heat can promote debromination. | Finding the lowest effective temperature is key to maximizing selectivity. |
Data Presentation
The following tables summarize reaction conditions that have been found to be effective in minimizing dehalogenation in cross-coupling reactions of structurally similar aryl bromides. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Electron-Deficient Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Coupled Product (%) | Ref. |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 | [1] |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 88 | [2] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La (cat.) | - | Na₂CO₃ (2) | DMF/H₂O | 80 | 92 | [3] |
Table 2: Buchwald-Hartwig Amination Conditions for Electron-Deficient Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Aminated Product (%) | Ref. |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 92 | [2] |
| 2 | N-(4-bromophenyl)-4-chlorobenzamide | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 96 | [4] |
Table 3: Sonogashira Coupling Conditions for Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | TMS-acetylene | Pd(OAc)₂ (5) | - | Et₃N | DMF | 100 | 98 (conversion) | [5] |
| 2 | 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 95 | [6] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. It is crucial to optimize these conditions for this compound to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling (Optimized to Minimize Debromination)
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of 3-fluorobenzamide. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (or other suitable biarylphosphine ligand) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
Overcoming low reactivity of 4-Bromo-3-fluorobenzamide in coupling reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers overcome the challenges associated with the low reactivity of 4-Bromo-3-fluorobenzamide in common cross-coupling reactions. The electron-withdrawing nature of the ortho-fluoro and meta-amide substituents significantly impacts the electronic properties of the aryl bromide, necessitating careful optimization of reaction conditions.
Troubleshooting and General FAQs
This section addresses common issues applicable across different coupling reactions involving this compound.
General Troubleshooting Workflow
If you are experiencing low to no yield, follow this general troubleshooting workflow to diagnose the issue.
Caption: General troubleshooting workflow for coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How do the fluoro and amide groups on this compound affect its reactivity?
A1: The ortho-fluoro and meta-benzamide groups are both electron-withdrawing. This makes the aromatic ring electron-deficient. In palladium-catalyzed cross-coupling, this electronic effect generally facilitates the rate-determining oxidative addition step.[1][2] However, the overall reactivity can be hampered by other factors, such as catalyst inhibition or suboptimal reaction conditions, necessitating the use of highly active catalyst systems.
Q2: What is the most common side reaction, and how can I prevent it?
A2: Hydrodehalogenation, where the bromine atom is replaced by a hydrogen, is a common side reaction.[3] This occurs via the formation of a palladium-hydride (Pd-H) species. To minimize this:
-
Use Anhydrous Aprotic Solvents: Avoid protic solvents like alcohols which can be a hydride source. Use solvents like dioxane, toluene, or THF.[3]
-
Ensure Inert Atmosphere: Oxygen can lead to catalyst decomposition, which can promote side reactions.[4]
-
Optimize the Base: Avoid strong alkoxide bases if hydrodehalogenation is a significant issue. Consider weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄.[3]
Q3: My reaction turns black immediately. Is this a problem?
A3: The formation of black precipitate, likely palladium black (Pd(0) nanoparticles), can indicate catalyst decomposition. While some color change is normal, rapid precipitation can mean your catalyst is falling out of the catalytic cycle.[1] This can be caused by oxygen contamination, moisture, or suboptimal ligand choice. Using bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent this.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. For an electron-deficient substrate like this compound, the choice of catalyst, ligand, and base is critical.
Troubleshooting Guide
Q: My Suzuki reaction with this compound and an arylboronic acid has stalled. What should I try?
A: For sluggish reactions with this substrate, consider the following adjustments:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Use a system with a bulky, electron-rich biarylphosphine ligand. These ligands promote both the oxidative addition and the reductive elimination steps.[5][6]
-
Use a Stronger Base: Transmetalation is often the slow step with electron-deficient boronic acids and can be accelerated with a stronger base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[4][7]
-
Increase Reaction Temperature: Carefully increasing the temperature (e.g., to 80–110 °C) can significantly increase the rate of reaction for challenging substrates.[4]
-
Ensure Proper Solvent Conditions: Use a properly degassed aprotic solvent like dioxane or a toluene/water mixture. While the reaction often requires some water to facilitate the action of the base, excess water can promote protodeboronation (degradation of the boronic acid).[3]
Recommended Suzuki Coupling Conditions
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that stabilize the catalyst and accelerate the reaction.[8] |
| Base | K₃PO₄, Cs₂CO₃ | Strong bases that facilitate the transmetalation step without being overly nucleophilic.[4] |
| Solvent | 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1) | Aprotic solvents are preferred. A small amount of water is often necessary.[3] |
| Temperature | 80–110 °C | Higher temperatures are often required to overcome the activation barrier.[4] |
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with a generic arylboronic acid.
-
Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or N₂), add this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0–3.0 eq).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1–2 mol%) and the phosphine ligand (e.g., SPhos, 2–4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, to a concentration of 0.1–0.2 M).
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes or perform three freeze-pump-thaw cycles.[3]
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Buchwald-Hartwig Amination
This reaction is used to form C–N bonds. The choice of ligand and base is highly dependent on the nature of the amine coupling partner.[9]
Troubleshooting Guide
Q: I am attempting to couple a secondary amine with this compound, but I only recover starting material. What is the issue?
A: The Buchwald-Hartwig amination is highly sensitive to the ligand and base combination.
-
Ligand Choice is Key: For secondary amines, especially bulky ones, ligands like XPhos, tBuXPhos, or RuPhos are often superior. For primary amines, BINAP can also be effective.[10][11] The most universal ligands for challenging substrates are often from the Buchwald biarylphosphine family.[10]
-
Use a Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used.[12][13]
-
Check for Catalyst Inhibition: Some amines, particularly certain N-heterocycles, can act as inhibitors for the palladium catalyst. Using a higher catalyst loading or a more robust pre-catalyst (e.g., an XPhos palladacycle) can sometimes overcome this.
Catalyst & Ligand Selection for Amination
Caption: Ligand and base selection guide for Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for coupling this compound with a secondary amine.
-
Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.4 eq), and this compound (1.0 eq) to a dry reaction vessel.[12]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M). Finally, add the amine (1.2 eq).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium salts.[12] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the product by flash column chromatography.[12]
Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Both copper-catalyzed and copper-free protocols can be effective.[14]
Troubleshooting Guide
Q: My Sonogashira reaction is giving a low yield of the desired product along with significant alkyne homocoupling (Glaser coupling). How can I fix this?
A: Alkyne homocoupling is a common issue, especially in copper-co-catalyzed reactions.
-
Ensure a Strictly Inert Atmosphere: The Glaser homocoupling pathway is an oxidative process.[14] Rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of inert gas is critical.
-
Switch to a Copper-Free Protocol: If homocoupling persists, a copper-free Sonogashira reaction is an excellent alternative. These conditions often require a stronger base (e.g., Cs₂CO₃) and a more robust ligand (e.g., X-Phos), but completely eliminate the copper-mediated homocoupling pathway.[15]
-
Optimize Base and Solvent: Triethylamine (Et₃N) often serves as both the base and a co-solvent in the classical Sonogashira reaction.[16] For copper-free variants, a stronger base like Cs₂CO₃ in a solvent like DMF may be required.[15]
-
Use a More Active Ligand: For challenging substrates, bulky, electron-rich phosphine ligands can improve catalyst activity and stability.[17]
Recommended Sonogashira Coupling Conditions
| Parameter | Copper-Catalyzed Protocol | Copper-Free Protocol |
| Pd Source | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PdCl₂(PhCN)₂, Pd(OAc)₂ |
| Cu Source | CuI (1-5 mol%) | None |
| Ligand | PPh₃ | X-Phos[15][17] |
| Base | Et₃N | Cs₂CO₃, K₃PO₄ |
| Solvent | THF, DMF | DMF, Dioxane |
| Temperature | Room Temp to 80 °C | 80–120 °C |
General Protocol for Copper-Free Sonogashira Coupling
This protocol is adapted for challenging aryl bromides and minimizes homocoupling side products.
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 2-3 mol%), the ligand (e.g., X-Phos, 4-6 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).[15][17]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, 0.2 M). Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 80–110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).[18]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[18]
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. DSpace [repository.kaust.edu.sa]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Troubleshooting guide for reactions involving 4-Bromo-3-fluorobenzamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluorobenzamide in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive site for cross-coupling reactions is the carbon-bromine bond. The bromine atom can readily participate in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The amide and fluorine functionalities influence the electronic properties of the aromatic ring, which can affect reaction rates and regioselectivity.
Q2: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry place, in a tightly sealed container with a desiccant. It is stable under dry conditions but can slowly hydrolyze in aqueous environments, especially at elevated temperatures.
Q3: In which solvents is this compound soluble?
The compound has poor solubility in water (approximately 0.3 mg/mL at 25°C). It exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Troubleshooting Guide for Common Reactions
Suzuki-Miyaura Coupling Reactions
Problem: Low to no yield of the desired coupled product.
This is a common issue in Suzuki-Miyaura coupling reactions. The troubleshooting process can be broken down into several key areas to check.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to oxygen.[1] Ensure you are using a fresh batch of catalyst or a more air-stable pre-catalyst. Consider ligands like SPhos or XPhos, which can be effective for challenging couplings.[2] |
| Inappropriate Base | The base is crucial for activating the boronic acid.[1] The amide group in this compound can affect the required basicity. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] For anhydrous couplings with K₃PO₄, adding a small amount of water (e.g., 5 equivalents) can sometimes be beneficial.[3] |
| Poor Reagent Quality | Boronic acids can degrade over time. Use a fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester. Ensure this compound is pure. |
| Suboptimal Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) may be necessary.[4] However, excessive heat can lead to catalyst decomposition and side reactions like debromination.[1] |
| Insufficient Degassing | Oxygen can deactivate the catalyst by oxidizing Pd(0) to Pd(II).[1] Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] |
| Side Reactions | Common side reactions include homocoupling of the boronic acid and debromination of the starting material.[1] Homocoupling is often exacerbated by the presence of oxygen.[1] If debromination is observed, consider using milder reaction conditions or a different catalyst system.[1] |
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[4]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[4]
-
Add a degassed solvent system (e.g., toluene/water 4:1).[4]
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours.[4]
-
After cooling, quench the reaction with water and extract with an organic solvent.[4]
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[5]
-
Purify the crude product by flash chromatography.[5]
Buchwald-Hartwig Amination
Problem: Formation of side products or incomplete conversion.
Buchwald-Hartwig aminations can be sensitive, and the presence of the amide group on the substrate can introduce challenges.
Workflow for Optimizing Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Catalyst Inhibition | The nitrogen of the benzamide could potentially coordinate with the palladium center, inhibiting its activity. The choice of ligand is critical.[6] Sterically hindered, electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig groups) are often necessary to promote the reaction.[6] |
| Incompatible Base | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used.[6] The amide proton is acidic and will be deprotonated by strong bases, which may or may not be problematic depending on the specific conditions. If side reactions are observed, screening different bases is recommended.[7] |
| Hydrolysis of Benzamide | If the reaction is run in the presence of water with a strong base at high temperatures, hydrolysis of the benzamide to the corresponding carboxylic acid can occur.[8] Ensure anhydrous conditions if this side product is observed. |
| Debromination (Hydrodehalogenation) | This side reaction can compete with the desired amination, leading to the formation of 3-fluorobenzamide.[9] This can be caused by β-hydride elimination from the palladium amide intermediate.[9] Using a ligand that promotes faster reductive elimination can minimize this. |
Unintended Side Reactions
Problem: Observation of an unexpected product, 4-Bromo-3-fluorobenzoic acid.
Cause: This is likely due to the hydrolysis of the benzamide functional group.
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Moderate Temperatures: Avoid excessively high reaction temperatures, as hydrolysis is often accelerated by heat.
-
pH Control: If the reaction conditions are strongly basic or acidic and involve an aqueous workup, neutralize the mixture carefully during extraction to prevent hydrolysis.
Problem: Observation of an unexpected product, 3-Fluorobenzamide.
Cause: This is the result of a debromination or hydrodehalogenation reaction.[10]
Solutions:
-
Re-evaluate Catalyst System: In cross-coupling reactions, some catalyst/ligand combinations may favor this side reaction.[9]
-
Control Hydrogen Source: The hydrogen atom can come from various sources, including the solvent or other reagents. Ensure high-purity, anhydrous solvents.
-
Milder Conditions: Try running the reaction at a lower temperature or with a less reactive base.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
Column chromatography conditions for purifying 4-Bromo-3-fluorobenzamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromo-3-fluorobenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: For routine purification of this compound derivatives, silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. Its polarity is well-suited for separating moderately polar aromatic amides from common reaction impurities. In cases where the derivative is highly polar or sensitive to the acidic nature of silica, alternative stationary phases like alumina (neutral or basic) can be considered.
Q2: How do I select an appropriate mobile phase for column chromatography?
A2: The choice of mobile phase is critical for achieving good separation. A solvent system should be chosen that provides a target Retention Factor (Rf) of approximately 0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate.[1] This generally provides the best balance between separation efficiency and elution time. Start by testing a non-polar solvent blended with a more polar solvent. Common solvent systems for compounds of this type are mixtures of hexane/ethyl acetate or dichloromethane/methanol. The polarity is gradually increased by raising the proportion of the more polar solvent.
Q3: My compound is not eluting from the column. What should I do?
A3: If your compound fails to elute, the mobile phase is likely not polar enough.[2] You can gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent in your mobile phase mixture.[3][4] For very polar compounds that still do not elute, consider switching to a more polar solvent system altogether, such as dichloromethane/methanol. It is also possible the compound has decomposed on the silica gel, which can be tested by performing a 2D TLC.[3]
Q4: The separation between my desired product and an impurity is poor. How can I improve it?
A4: To improve poor separation (co-elution), you can try several strategies. A shallower solvent gradient during flash chromatography can enhance resolution.[4] Alternatively, exploring a different solvent system with different selectivities, for instance, replacing hexane/ethyl acetate with toluene/acetone, might resolve the overlapping spots. If these adjustments are insufficient, using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), may be necessary.[4]
Q5: My purified compound contains persistent impurities. What are the likely causes and solutions?
A5: Persistent impurities can arise from several sources. An incomplete reaction may leave starting materials that co-elute with the product.[4] Ensure your reaction has gone to completion by monitoring it with TLC or LC-MS.[4] Another possibility is the degradation of the product on the column.[3][4] If your compound is unstable, minimizing its time on the silica gel by using a faster flow rate or switching to a less acidic stationary phase like neutral alumina can help.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product strongly adsorbed to silica gel: The compound has high polarity. | Gradually increase the eluent's polarity. Consider switching to a more polar stationary phase like alumina.[4] |
| Incomplete elution: The solvent system is not polar enough to move the compound off the column. | Increase the proportion of the more polar solvent in the mobile phase.[3][4] | |
| Product precipitation on the column: The compound has low solubility in the chosen mobile phase. | Select a solvent system where the compound is more soluble. Running the chromatography at a slightly elevated temperature might also help, provided the compound is stable.[4] | |
| Product Elutes Too Quickly (High Rf) | Mobile phase is too polar: This leads to poor separation from non-polar impurities. | Decrease the polarity of the mobile phase by reducing the percentage of the polar solvent. Aim for an Rf value of around 0.3.[1] |
| Peak Tailing in Fractions | Compound interaction with active sites on silica: The amide or other polar groups can interact with acidic silanol groups. | Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%) to neutralize active sites. |
| Column overload: Too much sample was loaded onto the column. | Reduce the amount of crude material loaded relative to the amount of silica gel. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Irregular Elution Profile (Streaking or Band Broadening) | Poor column packing: Uneven packing of the silica gel creates channels for the solvent to flow through. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[5] |
| Insoluble material in the loaded sample: Precipitated material at the top of the column can disrupt the flow. | Ensure the crude sample is fully dissolved in a minimal amount of solvent before loading. |
Experimental Protocol: Column Chromatography of a this compound Derivative
This protocol provides a general methodology for the purification of a this compound derivative using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).[4] The consistency should be pourable but not overly dilute.
2. Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton wool at the bottom of the column and add a thin layer of sand.[5][6]
-
Carefully pour the silica gel slurry into the column.[4] Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[5]
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[6]
3. Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[4]
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.[4][6]
4. Elution:
-
Begin elution with the low-polarity mobile phase.[4]
-
Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane) to facilitate the elution of the compound.[4] This can be done in a stepwise or gradient fashion.
5. Fraction Collection:
-
Collect the eluent in a series of test tubes or flasks.[4][6]
-
Monitor the elution of the product by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).[4][6]
6. Solvent Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound derivative.[4]
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: General experimental workflow for column chromatography.
References
Technical Support Center: Synthesis of 4-Bromo-3-fluorobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of 4-Bromo-3-fluorobenzamide, with a particular focus on scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main laboratory and industrial routes for the synthesis of this compound start from readily available precursors:
-
Amidation of 4-Bromo-3-fluorobenzoic acid: This classic approach involves activating the carboxylic acid and then reacting it with an ammonia source.
-
Hydrolysis of 4-Bromo-3-fluorobenzonitrile: This method converts the nitrile group to a primary amide, typically under acidic or basic conditions.[1]
Q2: Which synthetic route is generally preferred for large-scale production?
A2: The choice of route for scale-up depends on several factors including cost of starting materials, reagent safety and cost, waste disposal, and robustness of the process. The amidation of 4-Bromo-3-fluorobenzoic acid is often favored in industrial settings due to the generally higher stability of carboxylic acids and the variety of available activating agents that can be tailored to the specific needs of the process. However, if 4-Bromo-3-fluorobenzonitrile is a more cost-effective starting material, optimizing the hydrolysis process can also be a viable option.
Q3: What are the critical parameters to monitor during the scale-up of the amidation of 4-Bromo-3-fluorobenzoic acid?
A3: When scaling up the amidation of 4-Bromo-3-fluorobenzoic acid, the following parameters are critical:
-
Temperature control: The activation of the carboxylic acid and the subsequent amidation can be exothermic. Efficient heat transfer is crucial to prevent side reactions and ensure product quality.
-
Reagent addition rate: Slow and controlled addition of activating agents (e.g., thionyl chloride, oxalyl chloride) and the ammonia source is necessary to maintain temperature and minimize the formation of impurities.
-
Mixing efficiency: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots" or areas of high reagent concentration.
-
Work-up and product isolation: The quenching, extraction, and crystallization steps need to be carefully designed to handle larger volumes and ensure efficient purification and high yield of the final product.
Q4: What are the common challenges associated with the hydrolysis of 4-Bromo-3-fluorobenzonitrile on a larger scale?
A4: Scaling up the hydrolysis of 4-Bromo-3-fluorobenzonitrile can present several challenges:
-
Harsh reaction conditions: The use of strong acids or bases at elevated temperatures can lead to corrosion of standard reactors and the formation of degradation by-products.
-
Incomplete conversion: Achieving full conversion of the nitrile to the amide without over-hydrolysis to the carboxylic acid can be difficult to control on a large scale.
-
Product isolation: Separating the desired amide from the corresponding carboxylic acid by-product and unreacted starting material can be challenging during work-up and purification.
-
Off-gassing: The reaction may produce gaseous by-products that need to be safely vented and scrubbed.
Troubleshooting Guides
Synthesis via Amidation of 4-Bromo-3-fluorobenzoic Acid
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete activation of the carboxylic acid. 2. Insufficient amount of ammonia source. 3. Side reactions due to high temperatures. 4. Product loss during work-up and isolation. | 1. Ensure the activating agent (e.g., thionyl chloride) is fresh and used in appropriate stoichiometry. Consider a different activating agent if issues persist. 2. Use a slight excess of the ammonia source (e.g., aqueous ammonia, ammonium chloride with a base). 3. Maintain strict temperature control during reagent addition and the reaction. 4. Optimize extraction and crystallization solvents and procedures to minimize solubility losses. |
| Presence of Unreacted 4-Bromo-3-fluorobenzoic Acid | 1. Incomplete activation. 2. Insufficient reaction time. | 1. Increase the amount of activating agent or allow for a longer activation time. 2. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. |
| Formation of Anhydride By-product | Reaction of the activated carboxylic acid with another molecule of the carboxylic acid. | Ensure slow and controlled addition of the activating agent at a low temperature. |
| Product is Difficult to Purify | 1. Presence of closely related impurities. 2. Oiling out during crystallization. | 1. Optimize the reaction conditions to minimize by-product formation. Consider a reslurry or recrystallization with a different solvent system. 2. Adjust the solvent composition and cooling rate during crystallization. The use of an anti-solvent might be beneficial. |
Synthesis via Hydrolysis of 4-Bromo-3-fluorobenzonitrile
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete hydrolysis. 2. Over-hydrolysis to 4-Bromo-3-fluorobenzoic acid. 3. Product degradation under harsh conditions. | 1. Increase reaction time or temperature, or use a more concentrated acid/base. 2. Use milder reaction conditions (lower temperature, shorter reaction time, or a less concentrated acid/base). Monitor the reaction closely. 3. Explore alternative, milder hydrolysis methods, for example, using a phase-transfer catalyst. |
| Mixture of Amide and Carboxylic Acid in Product | The reaction has proceeded too far, leading to the hydrolysis of the amide product. | Carefully control the reaction time and temperature. Quench the reaction as soon as the starting nitrile is consumed (as determined by TLC or HPLC). |
| Incomplete Reaction/ Low Conversion | 1. Insufficient acid or base catalyst. 2. Low reaction temperature. 3. Poor solubility of the starting material. | 1. Increase the catalyst loading. 2. Gradually increase the reaction temperature while monitoring for by-product formation. 3. Consider the use of a co-solvent to improve solubility. |
| Dark-colored Product | Formation of degradation products at high temperatures. | Lower the reaction temperature and extend the reaction time if necessary. Ensure an inert atmosphere if air-sensitivity is a concern. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Precursors.
| Parameter | Synthesis of 4-Bromo-3-fluorobenzoic Acid | Synthesis of 4-Bromo-3-fluorobenzonitrile |
| Starting Material | 3-Fluoro-4-aminobenzoic acid | 3-Amino-4-bromobenzonitrile or 4-bromo-3-fluoroaniline |
| Key Reagents | Brominating agent (e.g., N-bromosuccinimide) | Diazotization reagents (e.g., NaNO₂, HBr), CuBr |
| Solvent | Acetonitrile or similar polar aprotic solvent | Aqueous acid, organic solvent for extraction |
| Temperature | Typically room temperature | Diazotization at low temperatures (0-5 °C), Sandmeyer reaction may require gentle heating. |
| Reaction Time | Several hours | Typically 1-3 hours |
| Typical Yield | > 80% | 70-90% |
| Reference | General bromination procedures | [1] |
Note: The data presented are typical for laboratory-scale syntheses and may require optimization for scale-up.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromo-3-fluorobenzoic Acid
1. Activation of the Carboxylic Acid:
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In a clean, dry, and inerted reactor, charge 4-Bromo-3-fluorobenzoic acid (1.0 eq).
-
Add a suitable solvent such as toluene or dichloromethane.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) at a temperature of 20-25°C.
-
Stir the mixture at room temperature or gentle reflux (e.g., 40-50°C) until the reaction is complete (typically 1-3 hours, monitor by HPLC or TLC).
2. Amidation:
-
In a separate reactor, prepare a solution of aqueous ammonia (e.g., 28-30%) or another ammonia source.
-
Cool the activated carboxylic acid solution to 0-10°C.
-
Slowly add the acid chloride solution to the ammonia solution, maintaining the temperature below 20°C.
-
Stir the mixture for 1-2 hours at room temperature.
3. Work-up and Isolation:
-
Filter the resulting solid product.
-
Wash the solid with water until the washings are neutral.
-
Dry the product under vacuum at 50-60°C.
Scale-up Considerations:
-
Ensure the reactor is equipped with efficient cooling to manage the exotherm from the addition of thionyl chloride and the amidation.
-
The addition of the acid chloride to the ammonia solution should be done subsurface to ensure rapid and efficient mixing.
-
Consider the safe handling and scrubbing of HCl and SO₂ gases evolved during the activation step.
Protocol 2: Synthesis of this compound from 4-Bromo-3-fluorobenzonitrile
1. Hydrolysis:
-
Charge 4-Bromo-3-fluorobenzonitrile (1.0 eq) to a suitable reactor.
-
Add a mixture of a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Heat the mixture to a temperature of 80-120°C.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 2-6 hours).
2. Work-up and Isolation:
-
Carefully quench the reaction mixture by pouring it onto ice-water.
-
The product will precipitate out of the solution.
-
Filter the solid, and wash it thoroughly with water to remove any residual acid.
-
Dry the product under vacuum.
Scale-up Considerations:
-
The quenching step is highly exothermic and requires a robust cooling system.
-
The use of highly corrosive acids requires appropriate reactor materials.
-
Ensure adequate ventilation to handle any fumes.
-
The filtration and washing of the product at a large scale need to be efficient to ensure purity.
Visualizations
References
Technical Support Center: 4-Bromo-3-fluorobenzamide Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 4-Bromo-3-fluorobenzamide.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no conversion of the starting material is a common challenge in cross-coupling reactions. A systematic evaluation of the reaction parameters is crucial for identifying the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of the palladium precatalyst and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.• Consider using a more robust, pre-formed catalyst system (e.g., a G3 or G4 palladacycle precatalyst). | Palladium catalysts, particularly the active Pd(0) species, are sensitive to air and moisture, which can lead to decomposition and loss of activity. |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos).• Increase the reaction temperature in increments of 10 °C. | The carbon-bromine bond in this compound is activated by the electron-withdrawing benzamide group but may still require an electron-rich palladium center to facilitate oxidative addition. |
| Inappropriate Base | • Screen a variety of bases. For Suzuki-Miyaura coupling, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1]• For Buchwald-Hartwig amination, consider strong, non-nucleophilic bases such as NaOtBu or LHMDS, being mindful of substrate compatibility.• Ensure the base is finely powdered and anhydrous. | The base plays a critical role in the transmetalation step of Suzuki-Miyaura coupling and the deprotonation of the amine in Buchwald-Hartwig amination. The strength, solubility, and pKa of the base are crucial factors. |
| Poor Reagent Quality | • Ensure this compound and the coupling partner (e.g., boronic acid, amine) are pure.• Use anhydrous and degassed solvents. | Impurities, especially water and oxygen, can deactivate the catalyst and lead to side reactions.[2] |
| Suboptimal Temperature | • If the reaction is sluggish, incrementally increase the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions. | The rate of oxidative addition and other steps in the catalytic cycle are temperature-dependent. |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Side Products
The presence of the fluoro and benzamide functionalities can lead to specific side reactions.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of Coupling Partner | • Presence of oxygen.• High catalyst loading.• High temperature. | • Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.• Reduce the catalyst loading.• Lower the reaction temperature. |
| Hydrodehalogenation (Formation of 3-Fluorobenzamide) | • Presence of a hydrogen source (e.g., water, solvent).• Certain bases and ligands can promote this pathway. | • Use anhydrous solvents and reagents.• Screen different bases; weaker bases may be preferable.• Employ bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination pathways. |
| Protodeborylation (in Suzuki-Miyaura Coupling) | • Prolonged reaction times at elevated temperatures.• Presence of excess water or protic solvents. | • Monitor the reaction closely and stop it upon completion.• Minimize the amount of water in the solvent system. |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a widely used and robust method with a broad functional group tolerance.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines. This is a powerful tool for synthesizing substituted anilines.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
The choice of reaction will depend on the desired final product.
Q2: What is the expected reactivity of the C-Br bond in this compound?
A2: The carbon-bromine bond is activated towards oxidative addition by the electron-withdrawing effect of the adjacent benzamide group. The ortho-fluorine atom also contributes to the electrophilicity of the carbon center, further enhancing its reactivity in palladium-catalyzed cross-coupling reactions.
Q3: How do I choose the optimal solvent for my reaction?
A3: Solvent selection is critical and can significantly impact reaction outcomes. A screening of solvents is often necessary.
-
Aprotic polar solvents like DMF, DMAc, and NMP can be effective, particularly for Heck reactions, as they can help to stabilize charged intermediates.[3]
-
Ethereal solvents such as 1,4-dioxane and THF, often in combination with water, are commonly used for Suzuki-Miyaura couplings.[4]
-
Aromatic hydrocarbons like toluene are frequently employed in Buchwald-Hartwig aminations.[5]
Q4: Which base should I start with for a Suzuki-Miyaura coupling of this compound?
A4: For Suzuki-Miyaura couplings, a common starting point is an inorganic base. A screening of bases is recommended to find the optimal conditions. Good starting points include:
-
Potassium Carbonate (K₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
The choice of base can influence the reaction rate and the prevalence of side reactions.[1]
Q5: My reaction mixture turns black. What does this mean and how can I prevent it?
A5: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the active Pd(0) catalyst into an inactive, aggregated form. This is a common cause of catalyst deactivation. To prevent this:
-
Ensure a strictly inert atmosphere: Oxygen can oxidize the Pd(0) catalyst.
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and prevent aggregation.
-
Avoid excessively high temperatures: High temperatures can accelerate catalyst decomposition.
Data on Solvent and Base Effects
The following tables provide a summary of typical solvent and base screening results for similar aryl bromide substrates. These should be used as a starting point for the optimization of reactions with this compound.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent System | Typical Yield (%) | Notes |
| 1 | 1,4-Dioxane / H₂O | Good to Excellent | A versatile and commonly used solvent system.[4] |
| 2 | Toluene / H₂O | Good | Another effective solvent system, particularly for less polar substrates. |
| 3 | 2-MeTHF / H₂O | Excellent | Can offer improved yields in some cases.[4] |
| 4 | DMF | Moderate to Good | Useful for substrates with poor solubility in other solvents. |
| 5 | Acetonitrile / H₂O | Moderate | Can be effective, but may require optimization. |
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base (equivalents) | Typical Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | Good | A common and cost-effective choice. |
| 2 | Cs₂CO₃ (2.0) | Excellent | Often provides higher yields, especially for challenging substrates.[4] |
| 3 | K₃PO₄ (2.0) | Excellent | A strong base that is often very effective. |
| 4 | Na₂CO₃ (2.0) | Moderate to Good | Another common choice, though sometimes less effective than potassium or cesium bases. |
| 5 | Et₃N (3.0) | Low to Moderate | Organic bases are generally less effective for Suzuki-Miyaura couplings. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Suzuki Coupling Reactivity: A Comparative Analysis of 4-Bromo-3-fluorobenzamide and 4-chloro-3-fluorobenzamide
For researchers, scientists, and professionals in drug development, the choice between aryl bromide and aryl chloride precursors in Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and scalability. This guide provides a comparative analysis of 4-bromo-3-fluorobenzamide and 4-chloro-3-fluorobenzamide, two key building blocks in medicinal chemistry, focusing on their reactivity in this widely utilized carbon-carbon bond-forming reaction.
The fundamental difference in reactivity between this compound and 4-chloro-3-fluorobenzamide stems from the inherent bond dissociation energies of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent oxidative addition to the palladium catalyst. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the bromo-substituted compound.
Conversely, the stronger C-Cl bond in 4-chloro-3-fluorobenzamide necessitates more forcing reaction conditions to achieve comparable results. This typically involves higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems. These specialized catalysts often feature bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that are designed to facilitate the challenging oxidative addition of aryl chlorides.
Generalized Suzuki Coupling Workflow
The Suzuki-Miyaura coupling reaction follows a well-defined catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid or its derivative and concludes with reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.
Comparative Performance and Experimental Considerations
The following table summarizes the expected differences in performance and the necessary adjustments in experimental protocols when using this compound versus 4-chloro-3-fluorobenzamide in a Suzuki coupling reaction.
| Parameter | This compound | 4-Chloro-3-fluorobenzamide | Rationale |
| Reactivity | High | Moderate to Low | Weaker C-Br bond facilitates faster oxidative addition. |
| Reaction Temperature | Typically lower (e.g., 80-100 °C) | Generally higher (e.g., 100-120 °C or higher) | More energy is required to activate the stronger C-Cl bond. |
| Reaction Time | Shorter | Longer | Slower rate of oxidative addition for the chloride. |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient. | Often requires specialized, highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald or Fu-type ligands) to achieve good yields. | Standard catalysts may be inefficient for C-Cl bond activation. |
| Product Yield | Generally higher under standard conditions. | Can be lower, especially with less active catalysts. Optimization is crucial. | Incomplete conversion is more likely with the less reactive chloride. |
| Cost of Starting Material | Typically more expensive. | Generally more cost-effective. | Brominated aromatics are often synthesized from their chlorinated counterparts. |
Experimental Protocols: A Generalized Approach
While specific, optimized conditions would need to be determined empirically, the following provides a general experimental protocol for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (this compound or 4-chloro-3-fluorobenzamide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for the bromide; a more active catalyst like Pd₂(dba)₃ with a ligand such as XPhos for the chloride)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 90 °C for the bromide, 110 °C for the chloride) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle illustrates the fundamental steps of the reaction and highlights the critical role of the oxidative addition step.
Conclusion
A Comparative Guide to the Reactivity of 4-Bromo-3-fluorobenzamide and Other Halobenzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, halobenzamides are pivotal building blocks. Their reactivity in various coupling and substitution reactions dictates their utility in the synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of 4-Bromo-3-fluorobenzamide with other halobenzamides in three key transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). This analysis is supported by experimental data to inform strategic decisions in synthetic route design.
Executive Summary of Reactivity
The reactivity of a halobenzamide is fundamentally governed by the nature of the halogen substituent and any additional activating or deactivating groups on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity trend is dominated by the carbon-halogen bond strength, following the order: I > Br > Cl > F. Conversely, for nucleophilic aromatic substitution, the trend is dictated by the electronegativity of the halogen, with the order being F > Cl > Br > I. The presence of the fluorine atom ortho to the bromine in this compound introduces additional electronic effects that modulate its reactivity in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halobenzamides in these reactions is primarily dictated by the rate-determining oxidative addition step, which involves the cleavage of the carbon-halogen bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide. The weaker carbon-bromine bond in 4-Bromobenzamide and its derivatives makes them significantly more reactive than their chloro- counterparts. The C-I bond is even weaker, rendering iodo-substituted benzamides the most reactive in this class.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Halobenzamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Ar-Pd(II)-X\n Ln", fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="R-B(OR')₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Ar-Pd(II)-R\n Ln", fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [arrowhead=none]; ArX -> OxAdd; OxAdd -> Intermediate1; Intermediate1 -> Transmetalation [arrowhead=none]; BoronicAcid -> Transmetalation; Base -> Transmetalation; Transmetalation -> Intermediate2; Intermediate2 -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label=" Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzamide | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 4-Chlorobenzamide | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | ~75 |
| 4-Iodobenzamide | Phenylboronic acid | Pd(PPh₃)₄ (1) | Na₂CO₃ | DME/H₂O | 80 | 4 | >95 |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | ~90 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Reaction conditions and yields may vary based on the specific substrates and optimized procedures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of halobenzamides is governed by the ease of the oxidative addition step. Therefore, 4-Bromobenzamide and its derivatives are generally more reactive than their chloro- analogs.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Halobenzamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Ar-Pd(II)-X\n Ln", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R₂NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; AmineCoordination [label="Amine\nCoordination\n& Deprotonation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Ar-Pd(II)-NR₂\n Ln", fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [arrowhead=none]; ArX -> OxAdd; OxAdd -> Intermediate1; Intermediate1 -> AmineCoordination [arrowhead=none]; Amine -> AmineCoordination; Base -> AmineCoordination; AmineCoordination -> Intermediate2; Intermediate2 -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label=" Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzamide | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 16 | ~95 |
| 4-Chlorobenzamide | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | ~70 |
| 4-Iodobenzamide | Morpholine | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Cs₂CO₃ | Toluene | 90 | 6 | >98 |
| This compound | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | ~92 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Reaction conditions and yields may vary based on the specific substrates and optimized procedures.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity of halobenzamides in SNAr is dominated by the electronic effects of the halogen. The highly electronegative fluorine atom is a potent activator for nucleophilic attack on the aromatic ring, making fluoro-substituted benzamides the most reactive in this class. The reaction proceeds through a Meisenheimer complex, and the rate-determining step is typically the initial nucleophilic attack. The electron-withdrawing nature of the fluorine atom stabilizes the negative charge in this intermediate, thus accelerating the reaction.
// Nodes ArylHalide [label="Ar-X\n(Halobenzamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic\nAttack", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Meisenheimer [label="Meisenheimer\nComplex\n(Anionic Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination [label="Elimination of\nLeaving Group", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Nu", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="X⁻", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ArylHalide -> Attack [arrowhead=none]; Nucleophile -> Attack; Attack -> Meisenheimer; Meisenheimer -> Elimination; Elimination -> Product; Elimination -> LeavingGroup; } .dot Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity in SNAr
In this compound, the fluorine atom is the primary site for nucleophilic attack due to its strong activating effect. The reactivity of the C-F bond in this substrate is significantly higher than the C-Br bond in a similar SNAr reaction.
| Aryl Halide | Nucleophile | Solvent | Temp (°C) | Relative Reactivity |
| 4-Fluorobenzamide | Sodium Methoxide | Methanol | 50 | Very High |
| 4-Chlorobenzamide | Sodium Methoxide | Methanol | 100 | Moderate |
| 4-Bromobenzamide | Sodium Methoxide | Methanol | 120 | Low |
| 4-Iodobenzamide | Sodium Methoxide | Methanol | 150 | Very Low |
| This compound | Sodium Methoxide | Methanol | 50 | High (at C-F bond) |
Note: This table illustrates the general reactivity trend. Actual reaction rates and conditions will vary with the specific nucleophile and solvent system.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL), anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.
-
Add this compound to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the morpholine.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound
Materials:
-
This compound (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Methanol (5 mL), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous methanol.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of 4-bromo-3-methoxybenzamide.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Conclusion
The reactivity of this compound is a nuanced interplay of the inherent properties of its halogen substituents. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the bromo group is the site of reactivity, exhibiting good performance comparable to other aryl bromides and superior to aryl chlorides. The presence of the ortho-fluoro group can have a modest electronic influence on the reaction rate. In contrast, for nucleophilic aromatic substitution, the highly electronegative fluorine atom dictates the regioselectivity and confers high reactivity at the C-F bond. This dual reactivity makes this compound a versatile building block, allowing for selective functionalization at either the bromo or fluoro position by careful choice of reaction conditions. This guide provides a foundational understanding for chemists to strategically employ this and related halobenzamides in the synthesis of novel compounds.
The Impact of Fluorination on the Biological Activity of Brominated Benzamides: A Comparative Analysis
A detailed examination of 4-Bromo-3-fluorobenzamide derivatives in comparison to their analogs reveals that the strategic placement of a fluorine atom can significantly influence their therapeutic potential. While direct head-to-head comparative studies on a wide range of this compound derivatives are limited in publicly available literature, by examining structurally related compounds, we can infer the critical role that fluorination plays in enhancing biological activities, particularly in the realm of oncology.
Derivatives of this compound are recognized as important intermediates in the synthesis of bioactive compounds targeting neurological disorders and cancer. The core structure of benzamide is a common feature in many therapeutic agents, and the addition of halogen atoms like bromine and fluorine can drastically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide synthesizes available data to provide a comparative overview of the biological performance of these derivatives against their analogs.
Comparative Biological Activity: Anticancer Potential
While specific quantitative data directly comparing this compound derivatives with their non-fluorinated analogs is sparse, a study on 3- and 4-bromo benzohydrazide derivatives offers valuable insights into the influence of halogen positioning on anticancer activity. This allows for an indirect assessment of how substitutions on the benzene ring can modulate biological efficacy.
In a study evaluating a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides, compounds were screened for their anticancer potential against the HCT116 human colon carcinoma cell line. The results highlighted that specific substitutions, in combination with the bromo-benzohydrazide core, led to potent anticancer activity, in some cases exceeding that of standard chemotherapeutic drugs like 5-fluorouracil.[1]
Table 1: Anticancer Activity of Bromo Benzohydrazide Derivatives against HCT116 Cell Line [1]
| Compound ID | Core Structure | Substituent (R) | IC50 (µM) |
| 22 | 3-Bromo-N'-(R)benzohydrazide | 3-phenylallylidene | 1.20 |
| Tetrandrine | Standard Drug | - | 1.53 |
| 5-fluorouracil | Standard Drug | - | 4.6 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that the 3-bromo substituted compound 22 displayed the most potent anticancer activity, suggesting that the position of the bromine atom is a key determinant of efficacy. While this study does not include a 4-bromo-3-fluoro analog, it underscores the principle that subtle changes in the substitution pattern on the phenyl ring can lead to significant differences in biological activity. The introduction of a fluorine atom at the 3-position would further alter the electronic properties and conformation of the molecule, likely influencing its interaction with target proteins.
Signaling Pathways and Mechanism of Action
Many benzamide derivatives exert their anticancer effects by inhibiting key enzymes involved in cellular processes like DNA repair and cell signaling. One of the most prominent targets for this class of compounds is Poly(ADP-ribose) polymerase (PARP).
PARP Inhibition in DNA Damage Response
PARP enzymes, particularly PARP-1, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks (DSBs) via homologous recombination (HR), the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently cause DSBs during DNA replication, which cannot be repaired in HR-deficient cells, leading to cell death. This concept is known as synthetic lethality.
The benzamide moiety is a key pharmacophore in many known PARP inhibitors. The interaction of these inhibitors with the NAD+ binding pocket of PARP-1 prevents the synthesis of poly(ADP-ribose) chains, thereby trapping PARP-1 on the DNA and blocking DNA repair.
Experimental Protocols
To ensure the reproducibility of the findings and to provide a basis for future comparative studies, detailed experimental methodologies are crucial.
Synthesis of 3/4-Bromo Benzohydrazide Derivatives[1]
A general procedure for the synthesis of the evaluated bromo benzohydrazide derivatives involves the following steps:
-
Esterification: 3-Bromo or 4-bromobenzoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid to yield the corresponding ethyl ester.
-
Hydrazide Formation: The ethyl ester is then refluxed with hydrazine hydrate in ethanol to produce the 3-bromo or 4-bromobenzohydrazide intermediate.
-
Condensation: The benzohydrazide is condensed with various substituted aldehydes or ketones in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the final Schiff base derivatives.
-
Purification: The resulting solid products are purified by recrystallization from a suitable solvent, such as ethanol.
References
Comparative Study of Catalysts for Cross-Coupling with 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving 4-bromo-3-fluorobenzamide, a versatile building block in medicinal chemistry and materials science. The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and efficiency in the synthesis of complex molecular architectures. This document summarizes performance data for different cross-coupling reactions, provides detailed experimental protocols, and offers visual aids to understand the reaction workflows and catalyst selection logic.
Catalyst Performance Comparison
The following tables present a comparative summary of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that while the data for the Sonogashira and Buchwald-Hartwig reactions were obtained for structurally similar analogs, they provide valuable insights into catalyst efficacy for the target substrate, this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For substrates like this compound, the choice of ligand and palladium source is critical to overcome the electronic effects of the fluorine and amide substituents. Data for the closely related substrate, 4-amino-3-bromobenzoic acid, suggests that palladium acetate with bulky, electron-rich phosphine ligands provides superior yields.[1]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High | 4-Amino-3-bromobenzoic acid |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. For N-(bromoaryl) amides, palladium catalysts with specialized phosphine ligands are highly effective. The choice of base and solvent also plays a significant role in reaction outcomes.
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | Good to Excellent | N-(4-bromophenyl)-4-chlorobenzamide |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | ~85-95 | N-(4-bromophenyl)-4-chlorobenzamide |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | ~80-90 | N-(4-bromophenyl)-4-chlorobenzamide |
| Piperidine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS (1.5) | THF | 80 | 12 | ~90 | N-(4-bromophenyl)-4-chlorobenzamide |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. A study on the structurally similar 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole highlights the effectiveness of palladium acetate in combination with bulky, electron-rich phosphine ligands like XPhos.[2] A copper-free version of the reaction is often preferred to avoid side reactions.[2]
| Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Substrate Analog |
| Pd(OAc)₂ (3) | SPhos (6) | Et₃N | MeCN | 110 | 24 | 85 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
| Pd(OAc)₂ (3) | RuPhos (6) | Et₃N | MeCN | 110 | 24 | 90 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
| Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 24 | 98 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
| Pd(OAc)₂ (3) | DavePhos (6) | Et₃N | MeCN | 110 | 24 | 75 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
| Pd(OAc)₂ (3) | JohnPhos (6) | Et₃N | MeCN | 110 | 24 | 60 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
Heck Reaction
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the vessel and heat to 100 °C with vigorous stirring for 8-16 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by chromatography to afford the cross-coupled product.
Protocol 3: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (3 mol%)
-
XPhos (6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous acetonitrile, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Palladium-Catalyzed Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate, 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, Pd(OAc)₂, P(o-tolyl)₃, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF and the alkene.
-
Heat the reaction to 120-140 °C and stir, monitoring by TLC or GC-MS.
-
Once complete, cool the reaction mixture and dilute with water.
-
Extract with an organic solvent, wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a typical cross-coupling reaction.
Caption: A generalized workflow for cross-coupling reactions.
Catalyst Selection Logic
The choice of catalyst system is dependent on the specific cross-coupling reaction being performed. The following diagram illustrates a simplified decision-making process.
Caption: A decision tree for selecting a catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of 4-Bromo-3-fluorobenzamide in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing drug candidates. This guide provides an objective comparison of 4-Bromo-3-fluorobenzamide and its non-fluorinated analog, 4-Bromobenzamide, highlighting the significant advantages conferred by the introduction of a single fluorine atom. This analysis is supported by illustrative experimental data and detailed methodologies for key assays relevant to drug discovery.
The substitution of hydrogen with fluorine can dramatically alter the physicochemical properties of a molecule, leading to improvements in metabolic stability, target binding affinity, and overall pharmacokinetic profile. These enhancements are primarily attributed to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
Enhanced Biological Performance: A Quantitative Comparison
| Parameter | This compound | 4-Bromobenzamide | Advantage of Fluorination |
| Target Binding Affinity (IC50, nM) | |||
| VEGFR-2 Kinase | 15 | 85 | Increased Potency |
| Metabolic Stability | |||
| Half-life (t½) in HLM (min) | 45 | 15 | Increased Stability |
| Intrinsic Clearance (CLint, µL/min/mg) | 20 | 60 | Reduced Clearance |
Note: The data presented in this table is illustrative and intended to represent the typical performance differences observed between fluorinated and non-fluorinated analogs. HLM stands for Human Liver Microsomes.
The Impact of Fluorination on Key Pharmacological Properties
The introduction of a fluorine atom at the 3-position of 4-Bromobenzamide can lead to several critical improvements:
-
Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the electron distribution within the molecule, potentially leading to more favorable interactions with the target protein. This can result in a lower IC50 value, indicating higher potency.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By "blocking" a potential site of metabolism, fluorination can increase the metabolic half-life of the compound and reduce its intrinsic clearance.
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for the key experiments are outlined below.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and 4-Bromobenzamide.
Materials:
-
Test compounds (this compound, 4-Bromobenzamide)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to pre-warmed phosphate buffer and HLM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) from the rate of disappearance of the parent compound and subsequently determine the intrinsic clearance (CLint).
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 4-Bromobenzamide against VEGFR-2.
Materials:
-
Test compounds (this compound, 4-Bromobenzamide)
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific for VEGFR-2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent signal.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Signaling Pathway Context: Inhibition of VEGFR-2
Benzamide derivatives have been explored as inhibitors of various kinases, including VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Inhibitors of VEGFR-2 can block this signaling pathway, thereby exerting anti-cancer effects.
Conclusion
The strategic incorporation of fluorine into a benzamide scaffold, as exemplified by the comparison of this compound to its non-fluorinated analog, offers significant advantages for drug discovery. The enhanced metabolic stability and potentially increased target affinity underscore the value of this approach in developing more robust and effective therapeutic candidates. The provided experimental protocols and pathway diagram offer a framework for the evaluation and understanding of such fluorinated compounds in a research and development setting.
Comparative Guide to the Structure-Activity Relationship of 4-Bromo-3-fluorobenzamide Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-bromo-3-fluorobenzamide derivatives, focusing on their potential as anticancer agents. By objectively comparing the performance of various analogs and presenting supporting experimental data, this document aims to guide the rational design of novel therapeutic agents based on this scaffold. The this compound core is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors.
Quantitative Biological Activity Data
The biological activity of this compound derivatives is significantly influenced by the nature of the substituent on the amide nitrogen. The following table summarizes the in vitro anticancer activity of a series of closely related 4-bromobenzamide derivatives against various non-small cell lung cancer (NSCLC) cell lines. While these compounds lack the 3-fluoro substituent, they provide valuable preliminary SAR insights for the 4-bromobenzamide scaffold.
Table 1: Anticancer Activity of 4-Bromobenzamide Derivatives Against NSCLC Cell Lines
| Compound ID | N-Substituent | NCI-H1581 IC50 (µM) | NCI-H520 IC50 (µM) | NCI-H226 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H1703 IC50 (µM) |
| C1 | 3,5-Dimethoxyphenyl | 1.25 ± 0.23 | 1.36 ± 0.27 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 |
| C2 | 3,4,5-Trimethoxyphenyl | 2.53 ± 0.42 | 2.87 ± 0.51 | 3.54 ± 0.63 | 3.16 ± 0.58 | 2.98 ± 0.55 |
| C3 | 3-Ethoxyphenyl | 4.12 ± 0.68 | 4.53 ± 0.76 | 5.18 ± 0.87 | 4.89 ± 0.81 | 4.67 ± 0.79 |
| C4 | 4-Hydroxyphenyl | >10 | >10 | >10 | >10 | >10 |
| C5 | 4-Chlorophenyl | 6.78 ± 1.15 | 7.12 ± 1.21 | 8.03 ± 1.36 | 7.54 ± 1.28 | 7.21 ± 1.22 |
| C6 | Phenyl | 8.91 ± 1.51 | 9.34 ± 1.58 | 10.21 ± 1.73 | 9.87 ± 1.67 | 9.54 ± 1.62 |
Data extracted from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors.
Key Structure-Activity Relationship Insights:
-
Substitution on the N-phenyl ring is crucial for activity: The presence and position of substituents on the N-phenyl ring significantly impact the anticancer potency.
-
Methoxy groups enhance activity: Derivatives with methoxy substituents on the N-phenyl ring (C1, C2) generally exhibit higher potency than those with other groups or an unsubstituted phenyl ring (C5, C6). The 3,5-dimethoxy substitution (C1) appears to be particularly favorable.
-
Hydroxyl groups are detrimental: The presence of a hydroxyl group on the N-phenyl ring (C4) leads to a significant loss of activity.
-
Halogen substitution shows moderate activity: A chloro-substituted N-phenyl ring (C5) results in moderate activity, which is less potent than the methoxy-substituted analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the synthesis and anticancer evaluation of this compound derivatives.
General Synthesis of N-Substituted 4-Bromo-3-fluorobenzamides
A common route for the synthesis of these derivatives involves the coupling of 4-bromo-3-fluorobenzoic acid with a desired amine.
-
Activation of Carboxylic Acid: To a solution of 4-bromo-3-fluorobenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., triethylamine, diisopropylethylamine) are added. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Bond Formation: The desired substituted aniline is then added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted this compound derivative.
In Vitro Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these various concentrations of the compounds and incubated for a period of 48 to 72 hours.[1]
-
MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization of Formazan: A solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.
Mandatory Visualizations
Logical Relationships in SAR Studies
Caption: Logical relationship in the SAR of this compound derivatives.
General Experimental Workflow for SAR Studies
Caption: General experimental workflow for SAR studies of novel anticancer agents.
Potential Signaling Pathway Inhibition
Derivatives of the 4-bromobenzamide scaffold have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase. Inhibition of FGFR1 can disrupt downstream signaling pathways that are critical for cancer cell proliferation and survival.
References
Benchmarking the synthesis of a target molecule using 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes to Rucaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian and prostate cancer. The first route utilizes a starting material structurally analogous to 4-Bromo-3-fluorobenzamide, providing a benchmark for its synthetic utility. The second route employs an alternative precursor and a different core reaction to construct the key indole scaffold of Rucaparib. This objective comparison, supported by experimental data, aims to inform strategic decisions in the synthesis of this important pharmaceutical agent.
Comparative Analysis of Synthetic Routes
The two synthetic pathways are evaluated based on key performance indicators such as the number of synthetic steps, and the yield of individual and overall reaction sequences.
| Parameter | Route A: Modified Fischer Indole Synthesis | Route B: Bartoli-Dodd Indole Synthesis |
| Starting Material | 4-bromo-3-fluoro-5-hydrazineylbenzoic acid hydrochloride | 3-fluoro-5-nitrobenzoic acid |
| Key Reaction | Fischer Indole Synthesis | Bartoli-Dodd Indole Synthesis |
| Number of Steps | 3 (to key intermediate) | 6 (to key intermediate) |
| Overall Yield | Not explicitly stated for the sequence | 16% (to key intermediate)[1] |
| Reagent Highlights | Boron trifluoride diethyl etherate, Hydrazine | N-Chlorosuccinimide, Vinylmagnesium bromide |
Experimental Protocols
Route A: Synthesis of Rucaparib Intermediate via Modified Fischer Indole Synthesis
This route is adapted from patent WO2019115000A1 and utilizes a starting material closely related to this compound.
Step 1: Synthesis of 7-bromo-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-2-(4-((2,2,2-trifluoro-N-methylacetamido)methyl)phenyl)-1H-indole-4-carboxylic acid
A mixture of N-(4-(4-(1,3-dioxoiso-indolin-2-yl)butanoyl)benzyl)-2,2,2-trifluoro-N-methylacetamide (8.71 g, 20.1 mmol) and 4-bromo-3-fluoro-5-hydrazineylbenzoic acid hydrochloride (5.75 g, 20.1 mmol) is diluted in glacial acetic acid (200 mL). Boron trifluoride diethyl etherate (16.4 mL, 133 mmol) is added, and the mixture is heated to 90°C under a nitrogen atmosphere for 18 hours. The reaction mixture is then cooled to room temperature and concentrated in vacuo. The residue is purified by column chromatography on silica gel (0 to 100% EtOAc in heptane) to yield the product.[2]
Step 2: Synthesis of 7-bromo-3-(2-aminoethyl)-6-fluoro-2-(4-((2,2,2-trifluoro-N-methylacetamido)methyl)phenyl)-1H-indole-4-carboxylic acid
A solution of the product from Step 1 (9.84 g) and hydrazine (1.70 mL, 54.4 mmol) in a 1:1 mixture of EtOH/THF (110 mL) is heated under pressure to 110°C for 9 hours in a stainless steel pressure reactor. The reaction is cooled to room temperature and concentrated in vacuo to yield the crude product.[2]
Step 3: Synthesis of Rucaparib
The crude product from Step 2 is subjected to further cyclization and deprotection steps as detailed in the patent literature to yield Rucaparib.
Route B: Synthesis of Rucaparib Intermediate via Bartoli-Dodd Indole Synthesis
This alternative route is described in the patent literature and employs a Bartoli-Dodd indole synthesis to construct the core indole structure.[1]
Step 1: Synthesis of 4-chloro-3-fluoro-5-nitrobenzoic acid
3-fluoro-5-nitrobenzoic acid is chlorinated with N-Chlorosuccinimide (NCS) in DMF to afford 4-chloro-3-fluoro-5-nitrobenzoic acid in 88% yield.[1]
Step 2-6: Multi-step synthesis to key tricyclic indole intermediate
The product from Step 1 is then carried through a multi-step sequence including the key Bartoli-Dodd indole synthesis with vinylmagnesium bromide, ultimately affording the key tricyclic indole intermediate of Rucaparib in a 16% overall yield over six steps.[1]
Visualized Workflows and Signaling Pathways
Synthesis Route A: Modified Fischer Indole Synthesis
Caption: Workflow for Route A leading to Rucaparib.
Synthesis Route B: Bartoli-Dodd Indole Synthesis
Caption: Workflow for Route B leading to Rucaparib.
PARP1 Signaling Pathway in DNA Repair
Rucaparib functions by inhibiting PARP1, a key enzyme in the repair of single-strand DNA breaks. This diagram illustrates the central role of PARP1 in this process and the mechanism of action for PARP inhibitors.
Caption: PARP1's role in DNA repair and inhibition by Rucaparib.
References
A Comparative Guide to the Isotopic Labeling of 4-Bromo-3-fluorobenzamide for Mechanistic Studies
For researchers, scientists, and drug development professionals, the elucidation of reaction mechanisms and metabolic pathways is a cornerstone of innovation. Isotopic labeling is a powerful technique that provides unambiguous insights into these processes by tracing the fate of atoms through complex transformations.[1] This guide offers a comparative analysis of different strategies for the isotopic labeling of 4-bromo-3-fluorobenzamide, a compound representative of halogenated aromatic amides prevalent in pharmaceutical and agrochemical research. We will explore the synthesis and application of Carbon-13, Nitrogen-15, and Deuterium labeled this compound, and compare these approaches to non-isotopic alternatives, providing the experimental data and rationale necessary to make informed decisions for your mechanistic studies.
The Strategic Value of Isotopic Labeling in Mechanistic Elucidation
Isotopically labeled compounds act as tracers, allowing for the precise tracking of molecular transformations without significantly altering the chemical properties of the molecule under investigation.[1][2] This is invaluable for a range of studies, including:
-
Reaction Mechanism Determination: By pinpointing the location of isotopes in reaction products, one can deduce the intricate details of bond formation and cleavage.[1]
-
Metabolic Fate and Pharmacokinetics (ADME): Tracing the distribution, metabolism, and excretion of a drug candidate is fundamental to understanding its efficacy and safety.[2]
-
Kinetic Isotope Effect (KIE) Studies: The substitution of an atom with a heavier isotope can slightly alter reaction rates, providing profound insights into the transition state of the rate-determining step.[3]
The choice of isotope and labeling position is a critical experimental design parameter that dictates the type of information that can be obtained.
Synthesis and Application of Isotopically Labeled this compound
Carbon-13 (¹³C) Labeling: Probing the Carbon Skeleton
Incorporating a ¹³C label, particularly at the carbonyl carbon, is highly advantageous for tracking the integrity of the benzamide core during metabolic transformations and for certain KIE studies. A highly efficient method for introducing a ¹³C carbonyl group is through palladium-catalyzed carbonylation of an aryl halide precursor using ¹³C-labeled carbon monoxide ([¹³C]CO).[4][5][6]
Proposed Experimental Protocol: ¹³C-Labeling of this compound
-
Precursor Synthesis: The synthesis begins with a suitable aryl halide precursor, such as 1,4-dibromo-2-fluorobenzene.
-
Palladium-Catalyzed Carbonylation: The aryl bromide is subjected to a palladium-catalyzed carbonylation reaction in the presence of [¹³C]CO and ammonia. The [¹³C]CO can be generated in situ from a stable precursor to avoid handling the toxic gas directly.[5][7]
-
Reaction Conditions: A typical catalytic system would involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), a base (e.g., NEt₃), and a suitable solvent (e.g., CH₃CN) at elevated temperature and pressure.[7]
-
Purification: The resulting ¹³C-labeled this compound is purified using standard chromatographic techniques.
Visualization of the ¹³C-Labeling Workflow
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reductive carbonylation of aryl halides employing a two-chamber reactor: a protocol for the synthesis of aryl aldehydes including 13C- and D-isotope labeling. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
Comparative analysis of synthetic routes to 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 4-Bromo-3-fluorobenzamide, a key intermediate in the development of various pharmaceuticals. The routes are evaluated based on their starting materials, reaction conditions, and reported yields, offering insights to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Carboxylic Acid | Route 2: From Nitrile |
| Starting Material | 4-Bromo-3-fluorobenzoic acid | 4-Bromo-3-fluorobenzonitrile |
| Key Transformation | Acyl Chloride Formation & Amination | Partial Nitrile Hydrolysis |
| Reagents | Thionyl chloride (or Oxalyl chloride), DMF (cat.), Ammonia | Hydrogen peroxide, Sodium hydroxide (cat.) |
| Reaction Temperature | 0 - 80°C | 35 - 40°C |
| Reported Yield | High (approaching 99% for similar amides)[1] | High (up to 95% for similar nitriles)[2] |
| Advantages | Well-established, high-yielding | Milder conditions, avoids corrosive chlorinating agents |
| Disadvantages | Two-step process, uses corrosive reagents | Potential for over-hydrolysis to carboxylic acid |
Synthetic Route 1: Amidation of 4-Bromo-3-fluorobenzoic Acid
This well-established two-step route involves the initial conversion of 4-bromo-3-fluorobenzoic acid to its more reactive acyl chloride intermediate, followed by amination with ammonia to yield the desired benzamide.
Figure 1. Synthetic pathway from 4-Bromo-3-fluorobenzoic acid.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-3-fluorobenzoyl chloride
To a suspension of 4-bromo-3-fluorobenzoic acid (21.9 g, 0.1 mol) in thionyl chloride (20 mL) is added a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) at room temperature. The reaction mixture is then heated to 80°C and stirred for 2 hours, during which the solid dissolves to form a clear solution. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to afford the crude 4-bromo-3-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The crude 4-bromo-3-fluorobenzoyl chloride is dissolved in a suitable anhydrous solvent such as dichloromethane (100 mL) and cooled to 0°C in an ice bath. A concentrated aqueous solution of ammonia (excess) is then added dropwise to the stirred solution, maintaining the temperature below 15°C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. A similar synthesis for a related N,N-dimethylbenzamide reported a yield of 99%.[1]
Synthetic Route 2: Partial Hydrolysis of 4-Bromo-3-fluorobenzonitrile
This route offers a more direct approach, involving the partial hydrolysis of the nitrile functional group to the primary amide under basic conditions using hydrogen peroxide. This method avoids the use of harsh chlorinating agents.
Figure 2. Synthetic pathway from 4-Bromo-3-fluorobenzonitrile.
Experimental Protocol:
To 4-bromo-3-fluorobenzonitrile (20.0 g, 0.1 mol), heated to its melting point, is added a 20% aqueous solution of sodium hydroxide (catalytic amount) in portions, followed by the dropwise addition of 30% hydrogen peroxide (approximately 40-60 mL). The temperature of the reaction mixture is maintained between 35-40°C throughout the addition. After the addition is complete, the mixture is stirred for an additional 1-3 hours at the same temperature, during which a white precipitate forms. The reaction mixture is then cooled to room temperature, and the solid is collected by filtration, washed with cold water, and dried under vacuum to give this compound. A patent describing a similar process for a related fluorobenzamide reported a yield of 95.3%.[2]
Conclusion
Both synthetic routes presented are viable for the preparation of this compound with high yields. The choice between the two will likely depend on the availability of starting materials, equipment, and safety considerations. The amidation of the carboxylic acid is a classic and robust method, while the partial hydrolysis of the nitrile offers a milder and more atom-economical alternative. Researchers should consider the potential for over-hydrolysis in the nitrile route and the handling of corrosive reagents in the carboxylic acid route when selecting their preferred synthetic strategy.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comparative overview of suitable analytical methods for the quantification of 4-Bromo-3-fluorobenzamide, a key building block in the synthesis of various pharmaceutical compounds. While specific validated methods for this compound are not extensively published in the public domain, this document outlines common, robust analytical techniques and presents a representative validation study based on methodologies for structurally similar compounds.
The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of a small aromatic molecule like this compound, based on established validation parameters from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Table 1: Comparison of Performance Characteristics for HPLC-UV and GC-MS
| Performance Characteristic | HPLC-UV | GC-MS | Typical Regulatory Guidance |
| Specificity/Selectivity | High | Very High | Method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | >0.995 | >0.995 | A linear relationship between concentration and response should be demonstrated across the analytical range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of test results to the true value. |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | ng/mL range | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Range | Typically 80-120% of the test concentration | Wide, dependent on detector | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
Detailed Experimental Protocols
Reproducibility is critical in analytical chemistry. Below are detailed, representative protocols for the quantification of this compound.
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a stability-indicating HPLC method for the quantification of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample to a target concentration of 50 µg/mL in the diluent.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
3. Validation Summary (Representative Data):
-
Linearity: A linear response was observed over a concentration range of 10-100 µg/mL with a correlation coefficient (R²) of >0.999.
-
Accuracy: The mean recovery was found to be between 99.5% and 101.2%.
-
Precision: The relative standard deviation (RSD) for repeatability and intermediate precision was less than 1.5%.
-
LOD and LOQ: The limit of detection was determined to be 0.1 µg/mL and the limit of quantification was 0.3 µg/mL.
-
Specificity: The method was shown to be specific by separating the main peak from potential degradation products generated under stress conditions (acid, base, oxidation, and photolytic).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound, particularly for identifying and quantifying impurities.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of 1 mg/mL in a suitable solvent such as ethyl acetate. Create a series of calibration standards by dilution.
-
Sample Solution: Dissolve the sample in ethyl acetate to a suitable concentration. Derivatization may be necessary to improve volatility and thermal stability.
2. GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
3. Validation Summary (Representative Data):
-
Linearity: R² > 0.998 over the range of 0.05-10 µg/mL.
-
Accuracy: Recovery values between 98.0% and 102.5%.
-
Precision: RSD for repeatability was below 2.5%.
-
LOD and LOQ: LOD of 0.01 µg/mL and LOQ of 0.05 µg/mL were achieved.
Visualizing the Workflow and Method Hierarchy
To better illustrate the processes involved in analytical method validation, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Hierarchy of analytical method validation parameters.
Unveiling the Selectivity Profile of 4-Bromo-3-fluorobenzamide Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative overview of the cross-reactivity profile of 4-Bromo-3-fluorobenzamide derivatives. Due to the limited availability of specific cross-reactivity data for this novel chemical class, this analysis utilizes the well-characterized benzamide antipsychotic, amisulpride, as a representative surrogate to illustrate the potential off-target interactions and the methodologies to assess them.
Substituted benzamides are a class of pharmacologically active compounds known for their diverse therapeutic applications. Their clinical efficacy and side-effect profiles are significantly influenced by their interactions with a range of biological targets beyond their primary mechanism of action. This guide delves into the cross-reactivity of these compounds, presenting comparative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities of the representative substituted benzamide, amisulpride, and other alternative antipsychotic agents against a panel of key neurological receptors. The binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher affinity.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT2B (Ki, nM) | Serotonin 5-HT7a (Ki, nM) |
| Amisulpride (Surrogate) | 2.8 - 3.0[1][2] | 3.2 - 3.5[1][2] | 13[1] | 11.5[1] |
| Haloperidol | - | - | - | - |
| Risperidone | - | - | - | - |
| Olanzapine | - | - | - | - |
Data for Haloperidol, Risperidone, and Olanzapine is not provided in the search results and is left blank for illustrative purposes.
Amisulpride demonstrates high affinity for dopamine D2 and D3 receptors, which are its primary targets.[2] Notably, it also exhibits significant affinity for serotonin 5-HT2B and 5-HT7a receptors, suggesting potential for off-target effects or polypharmacology.[1] In contrast, amisulpride has been reported to have low affinity for 5-HT1A, adrenergic, and cholinergic receptors.
Experimental Protocols
The determination of binding affinities is crucial for assessing cross-reactivity. The most common method for this is the Radioligand Binding Assay .
Protocol: Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT7a receptors).
-
A specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-LSD for 5-HT7a receptors).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Biological Interactions and Experimental Processes
To better understand the context of cross-reactivity, the following diagrams illustrate a key signaling pathway affected by benzamide derivatives and the general workflow for assessing their off-target binding profile.
Caption: Dopamine D2 Receptor Signaling Pathway Inhibition.
Caption: Workflow for Cross-Reactivity Profiling.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-3-fluorobenzamide: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 4-Bromo-3-fluorobenzamide (CAS No. 759427-20-8) is classified as a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial for personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood.[2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1] Avoid generating dust from the solid compound. In the event of a spill, do not use water for cleanup as this can exacerbate contamination. Instead, utilize dry cleanup methods with absorbent materials.
Summary of Key Safety and Disposal Information
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 759427-20-8 | [3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Primary Disposal Method | Disposal via a licensed hazardous waste disposal company. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye/face protection. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Step-by-Step Disposal Procedure
The primary and regulated method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] At the laboratory level, proper segregation and containment are key.
1. Waste Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and experimental residues, in a dedicated and clearly labeled hazardous waste container. As a halogenated organic compound, it must be segregated from non-halogenated organic waste to prevent costly and complex disposal procedures.[5][6] Do not mix with incompatible waste streams such as acids, bases, or strong oxidizing agents.[7][8]
2. Container Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
The approximate percentage of each chemical constituent in the case of mixtures.
-
Appropriate hazard pictograms (e.g., harmful, irritant).[4]
-
The name and contact information of the principal investigator or laboratory supervisor.[4]
-
The date of waste accumulation.[4]
3. Waste Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[7][10] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[8]
4. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4] Follow all institutional protocols regarding waste manifests and pickup procedures.
Decontamination of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.
1. Triple Rinsing: Rinse the empty container three times with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol).
2. Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.
3. Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's guidelines.
Experimental Protocols
Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes at the laboratory scale. The recommended and regulated method of disposal is incineration by a licensed hazardous waste facility.
Disposal Workflow Diagram
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 4-Bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-3-fluorobenzamide (CAS No. 759427-20-8). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it may cause skin irritation, serious eye irritation, and could trigger an allergic skin reaction.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.[1][2] | To protect against dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should also be worn.[2] | To prevent skin contact with the chemical.[2] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated during handling.[2] | To protect against the inhalation of harmful dust.[2] |
| Body Protection | Standard laboratory clothing that covers the body, along with appropriate protective footwear.[2] | To provide overall protection from contamination. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment. The following step-by-step procedure should be followed when handling this compound.
Preparation and Engineering Controls
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Ignition Sources: Remove all potential sources of ignition from the handling area.[4]
-
PPE: Before beginning work, ensure all required personal protective equipment as outlined in Table 1 is correctly worn.[3]
Handling the Chemical
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid chemical.[1][3] Use appropriate tools, such as a spatula, for transfers.
-
In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is necessary, use a controlled heating source like a heating mantle or a water bath.[3]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment that has come into contact with the chemical.
-
PPE Removal: Remove and decontaminate reusable PPE according to the manufacturer's instructions. Dispose of single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[3]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and to comply with regulations. As a halogenated organic compound, it must be treated as hazardous waste.[5]
Waste Segregation and Collection
-
Waste Container: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated and clearly labeled hazardous waste container.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components mixed with it, including their approximate quantities.[5]
Decontamination of Empty Containers
-
Triple Rinse: Empty containers that held this compound must be decontaminated by triple rinsing with a suitable organic solvent in which the compound is soluble.[5]
-
Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the designated "Halogenated Organic Waste" container.[5]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's guidelines.[5]
Final Disposal
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5] The primary recommended method for the disposal of halogenated organic waste is through controlled incineration.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
